Mps1-IN-3 hydrochloride
Description
Overview of Cell Cycle Regulation and Mitotic Progression
The cell cycle is a tightly regulated process that dictates the life of a cell, from its birth to its division into two new cells. This fundamental process is divided into distinct phases: interphase, during which the cell grows and replicates its DNA, and mitosis (M phase), where the cell divides its duplicated genetic material equally. The progression through these phases is driven by a family of enzymes called cyclin-dependent kinases (CDKs), whose activities are in turn controlled by their association with regulatory proteins called cyclins.
Mitosis itself is a dynamic and highly orchestrated process, conventionally divided into several stages: prophase, prometaphase, metaphase, anaphase, and telophase. During prophase, the replicated chromosomes condense and become visible. In prometaphase, the nuclear envelope breaks down, and the mitotic spindle, a structure composed of microtubules, begins to form and attach to the chromosomes at specialized protein structures called kinetochores. Metaphase is characterized by the alignment of all chromosomes at the metaphase plate, an imaginary plane equidistant from the two spindle poles. This alignment is a critical prerequisite for the subsequent separation of sister chromatids. The transition from metaphase to anaphase, where sister chromatids are pulled apart to opposite poles of the cell, is a point of no return and is therefore under stringent control. Finally, during telophase, the separated chromosomes decondense, and new nuclear envelopes form around the two sets of chromosomes, followed by cytokinesis, the division of the cytoplasm, to produce two genetically identical daughter cells.
The Role of the Spindle Assembly Checkpoint (SAC) in Mitotic Fidelity
To prevent catastrophic errors in chromosome segregation, such as the loss or gain of chromosomes (aneuploidy), cells have evolved a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). nih.gov The SAC is a signaling pathway that monitors the attachment of microtubules to kinetochores and delays the onset of anaphase until every chromosome is correctly attached to the mitotic spindle. nih.govnih.gov An unattached or improperly attached kinetochore generates a "wait" signal that inhibits the anaphase-promoting complex/cyclosome (APC/C), a large E3 ubiquitin ligase. rupress.orgembopress.org The APC/C, when active, targets key proteins like securin and cyclin B for degradation, which is necessary for the separation of sister chromatids and exit from mitosis. rupress.org By inhibiting the APC/C, the SAC provides a crucial time window for the cell to correct any attachment errors, thus ensuring the high fidelity of chromosome segregation. medchemexpress.com
Mps1 Kinase as a Central Regulator of the SAC and Mitotic Processes
Mps1 kinase stands as a master regulator at the apex of the SAC signaling cascade. embopress.orgroyalsocietypublishing.org Its kinase activity is essential for the initiation and maintenance of the mitotic checkpoint. nih.gov Mps1 is recruited to unattached kinetochores at the beginning of mitosis, where it initiates a phosphorylation cascade that ultimately leads to the assembly of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C. royalsocietypublishing.orgmolbiolcell.org The levels and activity of Mps1 peak during mitosis and decline rapidly as cells enter the next cell cycle phase, a regulation pattern crucial for its function. royalsocietypublishing.org
Mps1 Functions in Kinetochore-Microtubule Attachment Error Correction
Beyond its role in signaling, Mps1 is directly involved in the correction of erroneous kinetochore-microtubule attachments. These attachments can be of several types, including syntelic (both sister kinetochores attached to microtubules from the same pole), monotelic (only one of the two sister kinetochores is attached), or merotelic (one kinetochore is attached to microtubules from both poles). Mps1 contributes to the destabilization of these improper attachments, allowing for a fresh attempt at achieving the correct bipolar orientation, where sister kinetochores are attached to opposite spindle poles. embopress.org Mps1 phosphorylates components of the kinetochore, including the Ska complex in human cells, which promotes the dynamic turnover of microtubule attachments. royalsocietypublishing.org
Mps1 Contribution to SAC Activation and Maintenance
Mps1's role in SAC activation is paramount. At unattached kinetochores, Mps1 phosphorylates the kinetochore scaffold protein KNL1 (also known as CASC5). embopress.org This phosphorylation creates docking sites for other SAC proteins, including Bub1, Bub3, and Mad1, leading to the catalytic assembly of the MCC. embopress.orgmolbiolcell.org The MCC, composed of BubR1, Bub3, Mad2, and Cdc20, then binds to and inhibits the APC/C, thereby halting the cell cycle in metaphase. embopress.org Sustained Mps1 activity is required to maintain the SAC signal as long as unattached kinetochores are present. rupress.org Inhibition of Mps1 kinase activity leads to a premature exit from mitosis, even in the presence of spindle poisons that would normally activate a robust SAC arrest. rupress.orgnih.gov
Mps1 Involvement in Spindle Pole Dynamics and Centrosome Maturation
The functions of Mps1 extend to the centrosomes, the primary microtubule-organizing centers in animal cells. Mps1 was first identified in budding yeast for its role in spindle pole body (the yeast equivalent of the centrosome) duplication. nih.gov In human cells, Mps1 localizes to centrosomes and is implicated in their duplication and maturation. pnas.orgpnas.org Overexpression of a catalytically inactive Mps1 can inhibit centrosome duplication. pnas.org Mps1 phosphorylates centriolar proteins, such as Centrin 2, contributing to the proper assembly and function of the centrosome. pnas.org Furthermore, Mps1 regulates the dynamics of microtubules at the spindle poles by phosphorylating proteins like MCRS1, which in turn influences the proper formation of the mitotic spindle. molbiolcell.org
Mps1 Dysregulation in Pathological States: Implications for Disease
Given its critical role in maintaining genomic stability, it is not surprising that the dysregulation of Mps1 is associated with various diseases, particularly cancer. nih.govpnas.org Many cancer cells exhibit aneuploidy and chromosomal instability, and paradoxically, often overexpress Mps1. pnas.orgnih.gov This overexpression may be a survival mechanism for cancer cells, allowing them to tolerate a higher degree of chromosomal missegregation by strengthening the SAC. nih.gov High levels of Mps1 have been correlated with poor prognosis in several types of cancer, including breast cancer, glioblastoma, and medulloblastoma. nih.govnih.govnih.gov This dependency of cancer cells on elevated Mps1 levels has made it an attractive target for anticancer therapies. pnas.orgresearchgate.net
Research Findings on Mps1-IN-3 (hydrochloride)
Mps1-IN-3 is a potent and selective small-molecule inhibitor of Mps1 kinase. targetmol.com Its hydrochloride salt form is often used in research settings.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C26H32ClN7O4S | labsolu.ca |
| Molecular Weight | 574.09 g/mol | labsolu.ca |
| IC50 | 50 nM | medchemexpress.comtargetmol.commedchemexpress.com |
| Cellular Process | Observed Effect | Source |
|---|---|---|
| Spindle Assembly Checkpoint (SAC) | Abrogation of checkpoint-mediated mitotic arrest | caymanchem.com |
| Mitosis | Causes mitotic aberrancies and premature anaphase entry | rupress.orgnih.gov |
| Cell Viability (in cancer cells) | Inhibits proliferation and induces cell death, often in combination with other anti-mitotic drugs | medchemexpress.comcaymanchem.comnih.gov |
| Chromosome Segregation | Induces chromosome missegregation and aneuploidy | nih.gov |
Mps1 Substrates and Phosphorylation
Mps1 is a prolific kinase with numerous substrates, the phosphorylation of which is critical for its diverse functions.
| Substrate | Biological Process | Phosphorylation Site(s) | Source |
|---|---|---|---|
| KNL1 (CASC5) | SAC activation | MELT repeats | embopress.org |
| Bub1 | SAC signaling | Multiple sites | molbiolcell.org |
| Mad1 | SAC signaling | Multiple sites | molbiolcell.org |
| Ska Complex | Kinetochore-microtubule attachment | - | royalsocietypublishing.org |
| Centrin 2 (Cetn2) | Centrosome duplication | T118 | nih.govpnas.org |
| MCRS1 | Spindle morphology | - | molbiolcell.org |
Mps1 Dysregulation in Cancer
The aberrant expression of Mps1 is a common feature in many human cancers and often correlates with disease progression and patient outcome.
| Cancer Type | Mps1 Expression Level | Correlation with Prognosis | Source |
|---|---|---|---|
| Breast Cancer | Overexpressed, especially in basal-like subtypes | High expression correlates with higher histological grade and poor prognosis | pnas.orgnih.gov |
| Glioblastoma | Overexpressed | High expression correlates with higher tumor grade and poor survival | nih.govnih.gov |
| Medulloblastoma | Highly expressed | Associated with oncogenic processes | nih.gov |
| Thyroid Carcinoma | Upregulated in anaplastic thyroid carcinoma | - | researchgate.net |
| Liver Cancer | Significantly elevated | Putative prognostic biomarker | researchgate.net |
Aberrant Mps1 Expression and Activity in Oncogenesis
A growing body of evidence has linked the dysregulation of Mps1 to the development and progression of cancer. nih.gov Overexpression of Mps1 has been observed in a wide variety of human cancers, including glioblastoma, breast cancer, lung cancer, pancreatic cancer, and thyroid cancer. nih.govacs.orge-crt.orgaai.orgchemrxiv.org This increased expression often correlates with higher tumor grades and a poorer prognosis for patients. nih.govnih.govchemrxiv.org
The elevated levels of Mps1 in tumor cells are thought to contribute to oncogenesis by allowing cancer cells, which are often characterized by a high degree of aneuploidy (an abnormal number of chromosomes), to bypass the normal mitotic checkpoints and continue to proliferate. acs.orgnih.govacs.org This tolerance to aneuploidy is a key factor in the survival and evolution of tumor cells.
Mps1 as a Therapeutic Target in Cancer Biology
The critical role of Mps1 in cell division and its frequent overexpression in tumors have made it an attractive target for cancer therapy. acs.orgmdpi.comnih.govnih.govacs.orge-crt.org The therapeutic strategy centers on the idea that inhibiting Mps1 kinase activity will disrupt the spindle assembly checkpoint in cancer cells. This disruption leads to catastrophic mitotic errors, such as severe chromosome missegregation, which in turn induces cell death. nih.gov
Because cancer cells are often more reliant on a functional SAC to cope with their inherent genomic instability, they are thought to be more sensitive to Mps1 inhibition than normal, healthy cells. This provides a potential therapeutic window for Mps1 inhibitors. The inhibition of Mps1 is also being explored in combination with other anti-cancer agents, particularly antimitotic drugs, to enhance their efficacy. nih.gov
Contextualization of Mps1-IN-3 (hydrochloride) within the Landscape of Mps1 Kinase Inhibitors
Mps1-IN-3 (hydrochloride) is one of many small molecule inhibitors developed to target Mps1 kinase for therapeutic purposes. Its development is part of a broader effort within the field of oncology to create targeted therapies that exploit the specific vulnerabilities of cancer cells.
Historical Development of Mps1 Inhibitors
The pursuit of Mps1 inhibitors has led to the discovery of numerous compounds with varying scaffolds and properties. acs.orgnih.gov Several of these inhibitors have demonstrated potent antitumor activity in preclinical studies. acs.org Some have even progressed to clinical trials, highlighting the therapeutic potential of targeting Mps1. acs.orgnih.govacs.org Examples of other well-characterized Mps1 inhibitors include NMS-P715, AZ3146, CFI-402257, and BAY 1161909 (Empesertib). medchemexpress.com The development of these inhibitors has provided valuable tools for dissecting the complex roles of Mps1 in both normal cell biology and in cancer.
| Compound | Reported IC₅₀ | Key Characteristics |
|---|---|---|
| NMS-P715 | 182 nM | Selective, ATP-competitive inhibitor. medchemexpress.com |
| AZ3146 | 35 nM | Potent Mps1 inhibitor. medchemexpress.com |
| CFI-402257 | 1.7 nM | Highly selective and orally bioavailable. medchemexpress.com |
| Empesertib (BAY 1161909) | < 1 nM | Potent Mps1 inhibitor. medchemexpress.com |
| BOS-172722 | 11 nM | Inhibitor of Mps1 checkpoint. medchemexpress.com |
Rationale for Mps1-IN-3 (hydrochloride) Development as a Potent and Selective Inhibitor
Mps1-IN-3 (hydrochloride) was developed as a potent and selective small-molecule inhibitor of Mps1 kinase. nih.govmedchemexpress.com Research has shown it to have an IC₅₀ value of 50 nM for Mps1. medchemexpress.commedchemexpress.combiocat.comclinisciences.commybiosource.commedchemexpress.comclinisciences.commedchemexpress.eu The primary rationale for its development was to create a tool that could effectively probe the consequences of Mps1 inhibition and to explore its potential in sensitizing cancer cells to existing chemotherapeutic agents. nih.gov
Specifically, Mps1-IN-3 was investigated for its effects on glioblastoma, a highly aggressive form of brain cancer known for its resistance to treatment. nih.gov Studies have demonstrated that Mps1-IN-3 can induce mitotic abnormalities in glioblastoma cells. nih.govacs.org When used in combination with antimitotic drugs like vincristine (B1662923), Mps1-IN-3 was shown to override the mitotic checkpoint, leading to increased aneuploidy and enhanced cancer cell death. nih.gov For instance, Mps1-IN-3 inhibits the proliferation of U251 glioblastoma cells with an IC₅₀ of approximately 5 µM. medchemexpress.commedchemexpress.com This sensitizing effect underscores the rationale of targeting Mps1 to overcome chemoresistance in aggressive cancers. nih.gov The development of Mps1-IN-3, with its purine (B94841) core scaffold, represents a specific chemical approach to achieving potent and selective Mps1 inhibition. nih.govacs.org
| Parameter | Value | Cell Line/Context |
|---|---|---|
| Mps1 Kinase IC₅₀ | 50 nM | Biochemical assay. nih.govmedchemexpress.com |
| Cell Proliferation IC₅₀ | ~5 µM | U251 glioblastoma cells. medchemexpress.commedchemexpress.com |
| Mechanism of Action | Induces mitotic aberrancies, overrides mitotic checkpoint in combination with vincristine, increases aneuploidy, and augments cell death. nih.gov | Glioblastoma cells. nih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H32ClN7O4S |
|---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |
InChI Key |
BDKTZCBXQCCHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |
Origin of Product |
United States |
Molecular Mechanism of Action of Mps1 in 3 Hydrochloride at the Enzymatic Level
Direct Inhibition of Mps1 Kinase Activity
Mps1-IN-3 (hydrochloride) exerts its primary effect through the direct inhibition of Mps1 kinase activity. This inhibition is a key factor in its observed biological effects, such as causing mitotic aberrancies and overriding the mitotic checkpoint. nih.govnih.gov
Elucidation of the ATP-Competitive Binding Mode of Mps1-IN-3 (hydrochloride)
Mps1-IN-3 (hydrochloride) functions as an ATP-competitive inhibitor. medchemexpress.com This mode of action is common for small-molecule kinase inhibitors and involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. mdpi.commdpi.com While the precise crystal structure of Mps1-IN-3 bound to Mps1 is not detailed in the provided results, the characterization of other Mps1 inhibitors, such as Mps1-IN-1 and Mps1-IN-2, reveals that they bind to the ATP binding pocket of Mps1. nih.gov This binding is stabilized by hydrogen bonds with the hinge backbone of the kinase and hydrophobic interactions with key residues. nih.gov Given that Mps1-IN-3 is also described as an ATP-competitive inhibitor, it is highly probable that it employs a similar binding mechanism within the ATP-binding site of Mps1.
Kinetic Analysis of Mps1-IN-3 (hydrochloride) Interaction with Mps1
Kinetic analyses are fundamental to understanding the potency and mechanism of enzyme inhibitors. For Mps1-IN-3 (hydrochloride), while specific kinetic constants like Ki (inhibition constant) are not explicitly provided in the search results, its potent inhibitory nature is well-documented. The characterization of other Mps1 inhibitors, such as CFI-402257, which has a Ki of 0.09 ± 0.02 nM, highlights the potential for high-affinity binding within this class of inhibitors. pnas.org The potent inhibition by Mps1-IN-3 suggests a strong interaction with the Mps1 kinase.
Determination of Half-Maximal Inhibitory Concentrations (IC50) across Mps1 Orthologs
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. Mps1-IN-3 (hydrochloride) has been shown to be a potent inhibitor of Mps1 kinase with an IC50 value of 50 nM. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that a low concentration of the compound is sufficient to reduce the enzymatic activity of Mps1 by half. Information regarding the IC50 values of Mps1-IN-3 (hydrochloride) across different Mps1 orthologs (versions of the Mps1 protein in different species) is not available in the provided search results. However, the conserved nature of the Mps1 kinase domain across eukaryotes suggests that the inhibitor may have activity against orthologs from other species. nih.gov
| Compound | IC50 (nM) | Target |
| Mps1-IN-3 (hydrochloride) | 50 | Mps1 Kinase |
| Mps1-IN-1 | 367 | Mps1 Kinase |
| Mps1-IN-2 | 145 | Mps1 Kinase |
| CFI-402257 | 1.7 | TTK/Mps1 |
| AZ3146 | 35 | Mps1Cat |
| NMS-P715 | 182 | Mps1 |
| MPI-0479605 | 1.8 | Mps1 |
This table presents the IC50 values of Mps1-IN-3 and other selected Mps1 inhibitors for comparative purposes. medchemexpress.commedchemexpress.comnih.govpnas.org
Allosteric Modulation of Mps1 Kinase Activity by Mps1-IN-3 (hydrochloride)
Based on the available information, there is no evidence to suggest that Mps1-IN-3 (hydrochloride) acts as an allosteric modulator of Mps1 kinase activity. The primary mechanism of action is consistently reported as ATP-competitive inhibition. medchemexpress.com Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. mdpi.com The characterization of Mps1-IN-3 and similar inhibitors points towards a direct interaction with the ATP-binding pocket. medchemexpress.comnih.gov
Effects of Mps1-IN-3 (hydrochloride) on Mps1 Autophosphorylation and Substrate Phosphorylation
As a direct inhibitor of Mps1 kinase activity, Mps1-IN-3 (hydrochloride) is expected to prevent both the autophosphorylation of Mps1 and the phosphorylation of its downstream substrates. Autophosphorylation is a critical step for the activation of many kinases, including Mps1. nih.govresearchgate.net
Analysis of Mps1 Phosphorylation Status (e.g., Thr/Ser residues)
Mps1 undergoes extensive autophosphorylation on multiple serine (Ser) and threonine (Thr) residues, which is crucial for its activation and function. nih.govplos.org Key autophosphorylation sites include those within the activation loop (such as T676) and the P+1 loop (T686), which are associated with the active state of the kinase. nih.gov Inhibition of Mps1 by small molecules like reversine (B1683945) has been shown to reverse the electrophoretic mobility shift of Mps1, which is indicative of a decrease in its autophosphorylation status. rupress.org
By blocking the kinase activity of Mps1, Mps1-IN-3 (hydrochloride) would prevent these autophosphorylation events. This, in turn, would lead to a failure in the downstream signaling cascade of the spindle assembly checkpoint. For instance, activated Mps1 phosphorylates the KNL1 protein at MELT motifs, which is a critical step for the recruitment of other checkpoint proteins like Bub1, Bub3, and Mad2. nih.govelifesciences.org Therefore, by inhibiting Mps1, Mps1-IN-3 (hydrochloride) effectively blocks the phosphorylation of these crucial substrates, leading to a compromised spindle assembly checkpoint. nih.govnih.gov Studies have shown that inhibition of Mps1 kinase activity leads to defects in the establishment of kinetochore-bound Mad1 and Mad2. nih.gov
Modulation of Known Mps1 Substrate Phosphorylation (e.g., BUB1, KNL1, NDC80)
The primary mechanism of action for Mps1-IN-3 (hydrochloride) at the enzymatic level involves the direct inhibition of the kinase activity of Monopolar Spindle 1 (Mps1). Mps1 is a crucial serine/threonine kinase that orchestrates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis. medchemexpress.com The inhibition of Mps1 by compounds such as Mps1-IN-3 disrupts a cascade of phosphorylation events essential for the proper function of the SAC. This disruption is most evident in the altered phosphorylation status of key Mps1 substrates, including Kinetochore-Null 1 (KNL1), Budding Uninhibited by Benzimidazoles 1 (BUB1), and the NDC80 kinetochore complex.
KNL1 Phosphorylation
Mps1 initiates the SAC signaling cascade by phosphorylating multiple Methionine-Glutamate-Leucine-Threonine (MELT) motifs located on the KNL1 scaffold protein. tandfonline.comelifesciences.org This phosphorylation event is a critical recruitment signal, creating docking sites for the BUB3-BUB1 complex at unattached kinetochores. nih.govmolbiolcell.org The inhibition of Mps1 kinase activity directly prevents the phosphorylation of these MELT motifs.
Studies using other potent Mps1 inhibitors, which share a similar mechanism with Mps1-IN-3, have demonstrated this effect. For instance, treatment of cells with the Mps1 inhibitor AZ3146 leads to a rapid loss of the phosphorylated form of KNL1 (pKNL1). nih.govresearchgate.net This dephosphorylation results in the failure to recruit BUB1 and BUBR1 to the kinetochore, effectively silencing the checkpoint. nih.govrupress.org Similarly, the Mps1 inhibitor BOS172722 has been shown to reduce levels of p-KNL1. aacrjournals.org The process is counteracted by phosphatases, particularly PP2A-B56, which are responsible for dephosphorylating KNL1 upon Mps1 inhibition or when the SAC is satisfied. nih.govrupress.org Therefore, Mps1-IN-3 is expected to block the initial step of SAC activation by preventing KNL1 phosphorylation, thereby inhibiting the recruitment of downstream checkpoint proteins.
BUB1 Phosphorylation
Following the Mps1-dependent phosphorylation of KNL1 and the subsequent recruitment of the BUB1/BUB3 complex, Mps1 further phosphorylates BUB1 itself. elifesciences.orgnih.gov This sequential phosphorylation is a key step that enables the binding of the Mitotic Arrest Deficient 1 (Mad1) protein to BUB1. nih.govnih.govtandfonline.com The recruitment of the Mad1-Mad2 complex is essential for the assembly of the Mitotic Checkpoint Complex (MCC), which directly inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). elifesciences.orgnih.gov
Inhibition of Mps1 has been shown to decrease the phosphorylation of BUB1. Treatment with the Mps1 inhibitor reversine, for example, reduced the mitotic phosphorylation of BUB1 at specific sites. nih.gov By preventing BUB1 phosphorylation, Mps1 inhibitors like Mps1-IN-3 disrupt the formation of the BUB1-Mad1 interaction, a critical link in the SAC signaling chain. elifesciences.orgnih.gov This ultimately prevents the establishment of a robust mitotic checkpoint.
NDC80 Phosphorylation
Beyond its role in SAC signaling, Mps1 contributes to the correction of erroneous kinetochore-microtubule attachments. It achieves this, in part, by directly phosphorylating the N-terminal tail of the NDC80 subunit, a component of the major microtubule-binding NDC80 complex. nih.govresearchgate.netrupress.org This phosphorylation by Mps1 weakens the strength of kinetochore-microtubule attachments. nih.govresearchgate.netbiorxiv.org This destabilization is thought to promote the release of incorrectly attached microtubules, allowing for another opportunity to form correct, bioriented attachments. nih.gov
The use of Mps1 inhibitors, such as reversine, has been shown to negate the ATP-dependent weakening of kinetochore-microtubule attachments that is mediated by Mps1. researchgate.netrupress.org This indicates that the inhibitor prevents the Mps1-mediated phosphorylation of NDC80. researchgate.netrupress.org By inhibiting this phosphorylation event, Mps1-IN-3 would be expected to interfere with the error correction mechanism, potentially leading to the stabilization of improper attachments and subsequent chromosome missegregation.
Table 1: Effect of Mps1 Inhibition on Substrate Phosphorylation
| Substrate | Normal Function of Mps1-mediated Phosphorylation | Consequence of Mps1 Inhibition (e.g., by Mps1-IN-3) | Supporting Inhibitors Studied |
| KNL1 | Phosphorylates MELT motifs to create docking sites for BUB1/BUB3 complex. tandfonline.comelifesciences.orgmolbiolcell.org | Prevents phosphorylation of MELT motifs, blocking recruitment of BUB1/BUB3. nih.govrupress.orgaacrjournals.org | AZ3146, BOS172722. nih.govaacrjournals.org |
| BUB1 | Phosphorylates recruited BUB1 to enable binding of Mad1. elifesciences.orgnih.govnih.gov | Reduces BUB1 phosphorylation, disrupting Mad1 recruitment and MCC formation. nih.gov | Reversine. nih.gov |
| NDC80 | Phosphorylates the N-terminal tail to weaken kinetochore-microtubule attachments for error correction. nih.govresearchgate.netrupress.org | Prevents phosphorylation, stabilizing kinetochore-microtubule attachments and impairing error correction. researchgate.netrupress.org | Reversine. researchgate.netrupress.org |
Cellular Interrogation of Mps1 in 3 Hydrochloride Effects on Mitotic and Cell Cycle Processes
Impact on Spindle Assembly Checkpoint (SAC) Function
The SAC acts as a "wait-anaphase" signal, preventing the separation of sister chromatids until all chromosomes are properly attached to the spindle microtubules. Mps1 kinase activity is essential for the activation and maintenance of this checkpoint. By inhibiting Mps1, Mps1-IN-3 (hydrochloride) directly undermines this critical cellular safeguard.
Disruption of SAC Activation in Response to Microtubule Poisons
Microtubule poisons, such as vincristine (B1662923) and taxol, are antimitotic agents that disrupt microtubule dynamics, leading to the activation of the SAC and a prolonged mitotic arrest. nih.govnih.gov However, the presence of Mps1-IN-3 (hydrochloride) overrides this induced arrest. Studies have shown that in glioblastoma cells treated with vincristine, the co-administration of Mps1-IN-3 leads to a mitotic checkpoint override. nih.govnih.gov This demonstrates that Mps1-IN-3 (hydrochloride) effectively disrupts the ability of the SAC to respond to the presence of unattached or improperly attached kinetochores, a condition mimicked by microtubule poisons. The inhibition of Mps1 prevents the recruitment of other essential SAC proteins to the kinetochores, thereby silencing the checkpoint signal. rupress.org
Abrogation of SAC-Mediated Mitotic Arrest by Mps1-IN-3 (hydrochloride)
The fundamental role of the SAC is to induce mitotic arrest in the presence of spindle defects. Mps1-IN-3 (hydrochloride) has been shown to abrogate this arrest. In cells treated with agents that normally cause a robust mitotic block, the addition of an Mps1 inhibitor like Mps1-IN-3 leads to a premature exit from mitosis. nih.gov This override of the mitotic checkpoint occurs despite the persistence of spindle damage, highlighting the critical and direct role of Mps1 in maintaining the arrest. This effect is not limited to a specific cell type, as similar observations of SAC override have been made in various cancer cell lines. pnas.org
Induction of Premature Anaphase Onset
A direct consequence of abrogating the SAC is the premature initiation of anaphase. By inhibiting Mps1, Mps1-IN-3 (hydrochloride) effectively short-circuits the "wait" signal, allowing the anaphase-promoting complex/cyclosome (APC/C) to become active. elifesciences.org This premature activation of the APC/C leads to the degradation of securin and cyclin B1, proteins that hold sister chromatids together and maintain the mitotic state, respectively. As a result, cells enter anaphase without ensuring that all chromosomes are correctly aligned at the metaphase plate, a phenomenon consistently observed in cells treated with Mps1 inhibitors. rupress.org This rushed entry into anaphase is a primary driver of the chromosomal instability associated with Mps1 inhibition.
Consequences for Chromosome Segregation Fidelity
The premature and uncontrolled entry into anaphase caused by Mps1-IN-3 (hydrochloride) has dire consequences for the accuracy of chromosome segregation, leading to various forms of genomic instability.
Promotion of Chromosome Misalignment and Aneuploidy
With a compromised SAC, cells treated with Mps1-IN-3 (hydrochloride) fail to correct errors in chromosome-microtubule attachments. This leads to a high incidence of chromosome misalignment at the metaphase plate. nih.gov When these cells prematurely enter anaphase, the misaligned chromosomes are not properly segregated, resulting in an unequal distribution of genetic material to the daughter cells. This leads to aneuploidy, a state characterized by an abnormal number of chromosomes, which is a hallmark of many cancers. nih.govpnas.org Studies have demonstrated a significant increase in aneuploidy in cells treated with Mps1-IN-3, particularly in combination with antimitotic drugs. nih.gov
| Treatment Condition | Cell Line | Observation | Reference |
|---|---|---|---|
| Mps1-IN-3 in combination with vincristine | Glioblastoma | Increased aneuploidy and augmented cell death | nih.govnih.gov |
| CFI-402257 (Mps1 inhibitor) | HCT116 (Colon Carcinoma) | Severe chromosome missegregation and aneuploidy | pnas.org |
| Reversine (B1683945) (Mps1 inhibitor) | hTERT RPE-1 | Generation of aneuploid cells due to chromosome segregation errors | nih.gov |
Formation of Micronuclei and Chromosomal Bridges
The gross errors in chromosome segregation resulting from Mps1 inhibition manifest as distinct nuclear abnormalities in the subsequent interphase. Lagging chromosomes that fail to be incorporated into the main daughter nuclei can form micronuclei. nih.gov These are small, separate nuclei that often contain whole chromosomes or chromosomal fragments. Furthermore, the improper separation of sister chromatids can lead to the formation of chromosomal bridges, where a single chromosome is stretched between the two separating daughter nuclei during anaphase. nih.govuu.nl Both micronuclei and chromosomal bridges are markers of significant genomic instability and have been observed at increased frequencies in glioblastoma cells and other cell lines following treatment with Mps1 inhibitors like Mps1-IN-3 (hydrochloride). nih.govbiorxiv.org
| Treatment Condition | Cell Line | Observed Nuclear Abnormality | Reference |
|---|---|---|---|
| shRNA-mediated MPS1 knockdown with vincristine or taxol | U251-FM Glioblastoma | Chromosome bridges and micronuclei | nih.gov |
| Mps1 inhibitors | Fibroblasts and Cancer Cell Lines | Formation of cGAS-coated chromatin bridges | biorxiv.org |
| High CDC20 levels with MPS1 inhibitors | Cancer Cell Lines | Metaphase misalignment with micronucleus and chromosomal lagging/bridge formation | embopress.org |
Quantitative Analysis of Chromosome Segregation Errors in Cell Models
The inhibition of Monopolar spindle 1 (Mps1) kinase by Mps1-IN-3 (hydrochloride) disrupts the fidelity of chromosome segregation, leading to significant mitotic errors. While detailed quantitative data for Mps1-IN-3 used as a single agent is limited, its impact is pronounced when used in combination with microtubule-targeting agents. In glioblastoma cell models, treatment with Mps1-IN-3 leads to a notable increase in aneuploidy. nih.govresearchgate.netnih.gov
Observational studies in U251-FM-H2B-GFP glioblastoma cells treated with Mps1-IN-3 (5 µM) alongside low doses of vincristine or taxol revealed severe mitotic defects. peerj.com These included drastic nuclear abnormalities such as lobed nuclei, the formation of multinucleated cells, and the appearance of chromosome bridges and micronuclei, all of which are indicators of gross chromosome segregation errors. nih.govscientificarchives.com The fundamental mechanism involves the override of the spindle assembly checkpoint (SAC), which allows cells to proceed to anaphase despite improper chromosome-spindle attachments, resulting in unequal chromosome distribution to daughter cells. nih.govpnas.org This action is consistent with the broader class of Mps1 inhibitors, which are known to cause severe chromosome missegregation, aneuploidy, and ultimately cell death by inactivating the SAC. pnas.orgpnas.org
Table 1: Reported Chromosome Segregation Errors following Mps1-IN-3 Treatment
| Cell Line | Treatment Condition | Observed Phenotypes | Reference |
|---|---|---|---|
| U251-FM-H2B-GFP | Mps1-IN-3 (5 µM) + Vincristine or Taxol | Increased aneuploidy, lobed nuclei, multinucleated cells, chromosome bridges, micronuclei | peerj.com |
| Glioblastoma Cells | Mps1-IN-3 + Vincristine | Increased aneuploidy, gross chromosome segregation defects | nih.govresearchgate.netscientificarchives.com |
Cell Cycle Progression and Cell Fate Outcomes
Induction of Mitotic Catastrophe by Mps1-IN-3 (hydrochloride)
Treatment with Mps1-IN-3 (hydrochloride) can lead to mitotic catastrophe, a mode of cell death resulting from aberrant mitosis. iiarjournals.org By inhibiting Mps1, the compound forces cells to bypass the spindle assembly checkpoint, leading to premature entry into anaphase with misaligned chromosomes. nih.govresearchgate.net This premature and faulty segregation of the genome results in the formation of aneuploid or polyploid cells that are generally non-viable. nih.goviiarjournals.org
In glioblastoma cells, the combination of Mps1-IN-3 with the antimitotic agent vincristine was shown to induce a mitotic checkpoint override, leading to augmented cell death characteristic of mitotic catastrophe. nih.govresearchgate.netnih.gov This outcome is a hallmark of Mps1 inhibition, as the kinase is essential for maintaining mitotic arrest until all chromosomes are correctly attached to the spindle. iiarjournals.org The resulting genomic disarray triggers cell death pathways, effectively eliminating the mitotically-compromised cells. iiarjournals.orgresearchgate.net Studies with other Mps1 inhibitors have similarly shown that this class of compounds induces mitotic catastrophe, which is often followed by activation of the mitochondrial pathway of apoptosis. iiarjournals.org
Analysis of Cell Cycle Distribution following Mps1-IN-3 (hydrochloride) Treatment
The key function of Mps1-IN-3 is evident in its ability to force cells out of a drug-induced mitotic arrest. In U251 glioblastoma cells arrested in mitosis with vincristine, subsequent treatment with Mps1-IN-3 (5 µM) caused a reduction in the number of cells in mitotic arrest, as measured by a decrease in the pMPM2-positive population via fluorescence-activated cell sorting (FACS) analysis. pnas.org This demonstrates a clear override of the checkpoint-mediated arrest, pushing cells to exit mitosis prematurely despite the presence of spindle damage. nih.govpnas.org This premature exit from mitosis is a defining characteristic of Mps1 inhibition. nih.gov
Table 2: Effect of Mps1-IN-3 on Mitotic Arrest
| Cell Line | Initial Treatment | Mps1-IN-3 Treatment | Outcome | Reference |
|---|---|---|---|---|
| U251 | Vincristine | 5 µM Mps1-IN-3 | Reduction in the population of cells in mitotic arrest (pMPM2-positive) | pnas.org |
Mps1-IN-3 (hydrochloride)-Mediated Inhibition of Cell Proliferation
Mps1-IN-3 (hydrochloride) demonstrates potent anti-proliferative activity, particularly in cancer cells that overexpress Mps1 kinase, such as glioblastoma. nih.govpeerj.com The compound inhibits the proliferation of U251 glioblastoma cells in a dose-dependent manner. pnas.org
The primary mechanism of this anti-proliferative effect is the induction of mitotic errors and subsequent cell death. nih.gov By disrupting the function of Mps1, the inhibitor prevents the proper segregation of chromosomes, leading to a state of chromosomal instability that is ultimately lethal to the cancer cells. nih.govscientificarchives.com
Table 3: Anti-proliferative Activity of Mps1-IN-3
| Cell Line | Compound | IC50 Value | Assay Method | Reference |
|---|---|---|---|---|
| U251 Glioblastoma | Mps1-IN-3 | ~5 µM | Cell Counting | pnas.org |
Characterization of Apoptotic Pathways Activated by Mps1-IN-3 (hydrochloride)
The cell death induced by Mps1-IN-3 is primarily executed through apoptosis. nih.govaccscience.com While the study by Tannous et al. demonstrated that Mps1-IN-3 "augmented cell death" in glioblastoma cells, further bioinformatic analysis of data from Mps1 knockdown in the same U251 cell line points specifically to the activation of the intrinsic apoptosis pathway. nih.govnih.govaccscience.com
This analysis revealed that Mps1 inhibition leads to the downregulation of BCL2L1, the gene encoding the anti-apoptotic protein Bcl-xL. accscience.com The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. accscience.com A reduction in anti-apoptotic members like Bcl-xL disrupts the mitochondrial outer membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases. iiarjournals.org This finding is consistent with research on other Mps1 inhibitors, which have been shown to induce apoptosis via the mitochondrial pathway, involving the release of cytochrome c and activation of caspase-3. iiarjournals.orgoncotarget.com
Induction of Senescence or Autophagy (if reported)
Based on the available scientific literature, there have been no specific reports detailing the induction of cellular senescence or autophagy in response to treatment with Mps1-IN-3 (hydrochloride). While other Mps1 inhibitors, such as Reversine, have been linked to the induction of autophagy in certain cancer cell lines, this effect has not been documented for Mps1-IN-3. peerj.com Similarly, the induction of a senescence-like phenotype has not been described as a primary outcome of Mps1-IN-3 treatment.
Effects on Spindle Pole Integrity and Centrosome Dynamics
The protein kinase Monopolar spindle 1 (Mps1) is recognized for its essential functions in the spindle assembly checkpoint (SAC), primarily acting at the kinetochores to ensure proper chromosome-microtubule attachments. oncotarget.comresearchgate.net However, a distinct pool of Mps1 localizes to the centrosomes and spindle poles, where it participates in critical processes of spindle pole organization and centrosome duplication. pnas.orgnih.gov The interrogation of these functions using selective inhibitors like Mps1-IN-3 (hydrochloride) reveals the kinase's integral role in maintaining the structural integrity of the mitotic spindle and regulating the centrosome cycle.
Modulation of Spindle Pole Cohesion
The structural integrity of the mitotic spindle, characterized by a well-defined bipolar shape with focused poles, is crucial for accurate chromosome segregation. Mps1 contributes to this architecture by regulating the dynamics of microtubules at their minus ends, which are anchored at the spindle poles. Research indicates that Mps1 interacts with and phosphorylates MCRS1 (Microspherule Protein 1), a spindle assembly factor. molbiolcell.org This phosphorylation event is important for recruiting KIF2A, a kinesin-13 family member that depolymerizes microtubule minus ends, to the spindle poles. Inhibition of Mps1 leads to diminished localization of KIF2A near the centrosome and results in an increased length of the mitotic spindle, suggesting a loss of control over microtubule dynamics that are essential for a compact and robust spindle structure. molbiolcell.org
Furthermore, Mps1 activity is implicated in the process of spindle bipolarization, particularly in acentrosomal systems like mouse oocytes. In this context, Mps1 promotes the recruitment of the antiparallel microtubule cross-linker PRC1 to kinetochores, which is a key step in organizing microtubules into a bipolar array. embopress.orgnih.gov Inhibition of Mps1 significantly reduces the levels of PRC1 at kinetochores, impairing the timely formation of a bipolar spindle. embopress.org In yeast, the role of Mps1 extends to ensuring chromosome biorientation, a process reliant on pericentromeric cohesin and proper spindle forces. nih.govembopress.org While some Mps1 mutants can form bipolar spindles, they exhibit defects in correcting improper kinetochore-microtubule attachments, highlighting a functional link between Mps1's checkpoint role and its influence on spindle structure. nih.gov
| Protein Target | Effect of Mps1 Activity | Consequence of Mps1 Inhibition | Implication for Spindle Pole Integrity |
| MCRS1 | Phosphorylates MCRS1, promoting KIF2A recruitment to spindle poles. molbiolcell.org | Reduced KIF2A at spindle poles, leading to increased spindle length. molbiolcell.org | Loss of regulation over microtubule minus-end dynamics, potentially compromising spindle pole focusing. |
| PRC1 | Promotes recruitment to kinetochores in early prometaphase. embopress.org | Greatly reduced PRC1 levels at kinetochores. embopress.org | Impaired spindle bipolarization. embopress.org |
| Ndc80 | Phosphorylates Ndc80 to regulate its interaction with the Dam1 complex. plos.org | Altered Dam1 complex localization to the anaphase spindle. plos.org | Affects the organization and stabilization of the anaphase spindle. plos.org |
Impact on Centrosome Duplication and Maturation
The role of Mps1 in centrosome duplication has been a subject of extensive research, with evidence suggesting it is a key regulator of the process, although some controversy exists. nih.govembopress.org The centrosome normally duplicates once per cell cycle to ensure the formation of a bipolar mitotic spindle. nih.gov Mps1 has been shown to localize to centrosomes and phosphorylate the centriolar component Centrin 2 (Cetn2), a step required for its recruitment to procentrioles during their formation. pnas.orgnih.gov The delivery of Mps1 to the centrosome is itself a regulated process, facilitated by the protein VDAC3, which is present at the mother centriole and binds to a specific centrosome localization domain within Mps1. nih.govresearchgate.net
However, the precise role of Mps1 in centrosome duplication is not universally agreed upon. Some studies, primarily using antibody microinjection in U2OS cells, have concluded that while human Mps1 is essential for the spindle assembly checkpoint, it is not required for the fundamental process of centrosome duplication. embopress.orgnih.gov This suggests that the observed effects on centrosome number might be context-dependent or that Mps1's role is more regulatory than essential, possibly becoming critical under conditions of cellular stress or oncogenic pressure that predispose cells to centrosome amplification. oncotarget.comnih.gov
| Cell Line | Treatment | Concentration | Outcome on Centrosome Amplification | Reference |
| U2OS-E7 | Mps1-IN-3 | 15 µM | Significant decrease in cells with multiple centrosomes. | nih.gov |
| U2OS-E7 | Mps1-IN-3 | 25 µM | Significant decrease in cells with multiple centrosomes. | nih.gov |
| U2OS-E7 | Mps1-IN-3 | 50 µM | Significant decrease in cells with multiple centrosomes, approaching control levels. | nih.gov |
Specificity and Selectivity Profiling of Mps1 in 3 Hydrochloride
Kinome-Wide Selectivity Assessment
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and a therapeutic agent. A thorough kinome-wide assessment is essential to identify any off-target activities that could lead to confounding experimental results or unforeseen side effects.
Off-Target Kinase Inhibition Spectrum
Hypothetical Kinome Scan Data for Mps1-IN-3 (hydrochloride)
| Kinase Target | % Inhibition at 1 µM |
|---|---|
| Mps1 (TTK) | 98 |
| Aurora A | 5 |
| Aurora B | 8 |
| Plk1 | 3 |
| CDK1 | < 1 |
| Haspin | 2 |
| ... | ... |
(This table is for illustrative purposes only as specific public data for Mps1-IN-3 is not available)
Comparison with Structurally Related Kinase Inhibitors
Mps1-IN-3 belongs to a class of ATP-competitive kinase inhibitors. Its development followed the discovery of earlier Mps1 inhibitors, Mps1-IN-1 and Mps1-IN-2. nih.gov Mps1-IN-3 is a close analog of Mps1-IN-1, with the pyrollopyridine core of Mps1-IN-1 being replaced by a purine (B94841) core scaffold in Mps1-IN-3. This modification resulted in a nearly fivefold increase in biochemical activity against Mps1. nih.gov
A comparative selectivity profile of these structurally related inhibitors would provide valuable insights into the structure-activity relationship and the determinants of their selectivity. However, a detailed side-by-side kinome scan comparison of Mps1-IN-3 with Mps1-IN-1 and Mps1-IN-2 is not publicly available. Such a comparison would typically highlight the relative off-target effects and underscore the improved selectivity of Mps1-IN-3.
Cellular Target Engagement Validation
Confirming that a kinase inhibitor engages its intended target within the complex environment of a living cell is a critical step in its validation. Assays that measure direct target binding in a cellular context provide crucial evidence that the observed biological effects are a consequence of on-target inhibition.
Use of Target Engagement Assays (e.g., CETSA, DSF)
Cellular Thermal Shift Assay (CETSA) and Differential Scanning Fluorimetry (DSF) are powerful techniques to confirm target engagement in cells and with purified proteins, respectively. nih.govspringernature.com These methods are based on the principle that the thermal stability of a protein is altered upon ligand binding.
There are currently no specific published studies that have utilized CETSA or DSF to explicitly validate the cellular target engagement of Mps1-IN-3. Application of CETSA would involve treating cells with Mps1-IN-3, subjecting them to a heat gradient, and then quantifying the amount of soluble Mps1 protein. An increase in the thermal stability of Mps1 in the presence of Mps1-IN-3 would provide direct evidence of target engagement in a cellular setting. Similarly, DSF could be used with purified Mps1 protein to demonstrate a shift in its melting temperature upon binding of Mps1-IN-3.
Correlation between Mps1 Inhibition and Downstream Cellular Effects
The primary function of Mps1 kinase is to phosphorylate downstream substrates to activate the spindle assembly checkpoint, a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.govnih.govnih.gov Inhibition of Mps1 is therefore expected to lead to a failure of this checkpoint, resulting in premature anaphase entry, chromosome missegregation, and ultimately aneuploidy. nih.govnih.gov
Treatment of cells with Mps1-IN-3 has been shown to cause mitotic aberrancies, induce a mitotic checkpoint override, and increase aneuploidy. nih.gov These cellular phenotypes are consistent with the known function of Mps1 and provide strong correlative evidence of on-target activity.
A more direct correlation can be established by examining the phosphorylation status of known Mps1 substrates. Mps1 phosphorylates several key proteins involved in the spindle assembly checkpoint, including Mad1, Bub1, and Knl1. nih.govelifesciences.org A quantitative analysis demonstrating a dose-dependent decrease in the phosphorylation of these specific substrates in cells treated with Mps1-IN-3 would provide definitive evidence linking Mps1 inhibition by this compound to its downstream cellular effects. While the qualitative effects are established, detailed quantitative proteomics data specifically for Mps1-IN-3's impact on the phosphoproteome of mitotic cells is not currently available.
Pre Clinical Efficacy and Biological Impact of Mps1 in 3 Hydrochloride in Disease Models
In Vitro Efficacy in Cancer Cell Lines
Antiproliferative Activity Across Diverse Cancer Types (e.g., solid tumors, hematological malignancies)
The primary body of research on the antiproliferative activity of Mps1-IN-3 has been concentrated on glioblastoma (GBM), a solid tumor of the central nervous system. In glioblastoma cell lines, Mps1-IN-3 has been shown to inhibit proliferation effectively. researchgate.net The mechanism behind this antiproliferative effect involves the induction of mitotic aberrancies. nih.govresearchgate.net By inhibiting MPS1, the compound disrupts the normal progression of mitosis, leading to errors in chromosome segregation and ultimately cell death. nih.gov
While MPS1 inhibitors as a class have been evaluated against a broader range of cancer cell lines, including those from colon, breast, renal, and melanoma cancers, specific data detailing the antiproliferative activity of Mps1-IN-3 (hydrochloride) across a diverse panel of solid tumors or hematological malignancies is not extensively available in the reviewed scientific literature. The main focus remains on its effects against glioblastoma cells. nih.govoup.comspandidos-publications.combiorxiv.org
Assessment of Differential Sensitivity to Mps1-IN-3 (hydrochloride)
A key finding regarding the differential sensitivity of cancer cells to Mps1-IN-3 is its ability to sensitize glioblastoma cells to other antimitotic agents. nih.gove-crt.org Research has demonstrated that while glioblastomas are often resistant to drugs like vincristine (B1662923), a microtubule-destabilizing agent, the combination with Mps1-IN-3 significantly enhances cell death. nih.govnih.gov The inhibition of MPS1 by Mps1-IN-3 overrides the mitotic checkpoint that would typically allow cancer cells to arrest and repair damage, forcing them into a catastrophic mitotic exit and augmenting cell death. nih.gov
This synergistic effect highlights a differential sensitivity, where the combination is more potent than either agent alone. Furthermore, it has been suggested that targeting the mitotic checkpoint through MPS1 inhibition can preferentially lead to apoptosis in cancer cells with minimal effect on normal fibroblast cells, indicating a therapeutic window. nih.gov
Below is a summary of the observed effects of Mps1-IN-3 on glioblastoma cell viability, particularly in combination with vincristine.
| Cell Line Type | Treatment Condition | Observed Effect | Reference |
| Glioblastoma | Mps1-IN-3 alone | Causes mitotic aberrancies | nih.gov |
| Glioblastoma | Mps1-IN-3 + Vincristine | Induces mitotic checkpoint override, increases aneuploidy, and augments cell death | nih.gov |
| Glioblastoma | Mps1-IN-3 + Vincristine | Sensitizes glioblastoma cells to vincristine, leading to reduced cell viability | nih.gov |
Identification of Biomarkers Predictive of In Vitro Response
Research into biomarkers that could predict a response to Mps1-IN-3 has pointed towards the expression levels of its target, MPS1 kinase. Analysis of publicly available gene expression data has revealed that MPS1 is overexpressed in gliomas, and its expression level positively correlates with tumor grade. nih.gov Specifically in glioblastoma, high expression of MPS1 protein has been confirmed in tumor samples compared to non-neoplastic brain tissue. nih.gov This overexpression is also negatively correlated with patient survival, suggesting that tumors with high MPS1 levels might be more dependent on this kinase and thus more susceptible to its inhibition. nih.govnih.gov
Beyond the direct target, studies on the broader class of MPS1 inhibitors suggest other potential biomarkers. High expression of CDC20, a key activator of the anaphase-promoting complex (APC/C), has been identified as a major determinant of sensitivity to SAC inhibition. embopress.org Aneuploid cancer cells, which often exhibit chromosomal instability, show increased sensitivity to SAC inhibitors, an effect that is strongly associated with their high CDC20 expression levels. embopress.org Therefore, high expression of MPS1 and CDC20 may serve as predictive biomarkers for a favorable in vitro response to Mps1-IN-3.
In Vivo Efficacy in Pre-clinical Animal Models
Evaluation in Murine Xenograft Models of Human Cancers
The in vivo efficacy of Mps1-IN-3 has been evaluated in orthotopic murine xenograft models of human glioblastoma. nih.govnih.gov In these models, where human glioblastoma cells are implanted into the brains of immunodeficient mice, Mps1-IN-3 demonstrated significant therapeutic potential, particularly in combination therapy. nih.gov
When used in conjunction with the antimitotic drug vincristine, Mps1-IN-3 was shown to effectively sensitize the glioblastoma tumors to the treatment, resulting in prolonged survival of the tumor-bearing mice without reported toxicity. nih.govnih.gov This in vivo finding corroborates the in vitro data, indicating that the mechanism of sensitizing cancer cells to microtubule-targeting agents is effective in a living organism. nih.gov The studies were conducted using groups of 3 to 7 mice, providing statistical significance to the observed survival benefit. nih.gov
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Orthotopic Mouse Model | Glioblastoma | Mps1-IN-3 + Vincristine | Sensitizes glioblastoma to vincristine; Prolonged survival | nih.gov |
| Orthotopic Glioblastoma Xenograft Model | Glioblastoma | Mps1-IN-3 + Vincristine | Effectively sensitizes glioblastomas to vincristine | nih.gov |
Assessment in Syngeneic Mouse Models and Genetically Engineered Mouse Models (GEMMs)
Based on the reviewed scientific literature, there are no specific studies detailing the evaluation of Mps1-IN-3 (hydrochloride) in syngeneic mouse models or genetically engineered mouse models (GEMMs). Research involving other MPS1 inhibitors has been conducted in such immunocompetent models to explore interactions with the tumor immune microenvironment, but these findings cannot be directly attributed to Mps1-IN-3. nih.govnih.govpnas.org Therefore, the efficacy of Mps1-IN-3 in a setting with a fully functional immune system remains to be determined.
Mechanisms of Resistance to Mps1 in 3 Hydrochloride
Identification of Acquired Resistance Pathways
Acquired resistance emerges under the selective pressure of a drug, where cancer cells evolve to survive and proliferate despite treatment. For Mps1 inhibitors, this can occur through several mechanisms that directly or indirectly counteract the drug's effect.
Point Mutations in Mps1 Kinase Domain Conferring Resistance
A primary mechanism of acquired resistance to kinase inhibitors involves the emergence of point mutations within the kinase domain of the target protein. d-nb.info These mutations can interfere with inhibitor binding while preserving the kinase's catalytic activity, thereby rendering the drug ineffective. d-nb.infonih.gov Research has identified several point mutations in the ATP-binding pocket of the Mps1 kinase that confer resistance to various Mps1 inhibitors. d-nb.info
Studies modeling acquired resistance to Mps1 inhibitors have successfully isolated resistant cancer cell lines. d-nb.infospandidos-publications.com Sequencing of the MPS1 gene in these cells revealed specific mutations that were sufficient to cause drug resistance. spandidos-publications.com For example, mutations at the Cys604 residue, located in the hinge loop region of the kinase domain, have been identified as a source of resistance to inhibitors such as NMS-P715 and Cpd-5. nih.govnih.gov Structural analyses have shown that mutations like C604Y and C604W introduce steric hindrance that prevents the optimal binding of these inhibitors. nih.govnih.gov However, the degree of resistance can vary depending on the specific mutation and the chemical structure of the inhibitor. For instance, the C604Y mutation confers a more moderate resistance to Cpd-5 compared to NMS-P715. nih.govresearchgate.net This is attributed to the different chemical moieties on the inhibitors and how they interact with the mutated residue. nih.gov
Interestingly, some mutations confer resistance to a range of structurally different Mps1 inhibitors, while others are more selective. science.gov Research has shown that mutations such as I531M and S611G can provide resistance against multiple inhibitors that bind to the hinge region of the Mps1 kinase. science.gov Crucially, these resistance-conferring mutations have been found to preexist in both cancer cell lines and primary tumor samples, suggesting that resistance can arise from the selection of rare, naturally occurring mutant cells. nih.govscience.gov
| Mutation | Affected Inhibitors | Mechanism of Resistance | Reference |
|---|---|---|---|
| C604Y | NMS-P715, Cpd-5 | Steric hindrance in the ATP-binding pocket, weakening inhibitor binding. | spandidos-publications.comnih.govnih.gov |
| C604W | NMS-P715, AZ3146, ONCOII | Prohibits efficient binding of the inhibitor due to steric clash. | nih.govscience.gov |
| I531M | AZ3146, ONCOII, SNG12, NMS-P715 | Confers resistance to multiple structurally different inhibitors binding the hinge region. | science.gov |
| S611G | AZ3146, ONCOII, SNG12 | Confers resistance, but notably not against NMS-P715. | science.gov |
| I598F | Cpd-5 | Weakens the binding affinity of the inhibitor. | nih.gov |
| S611R | Cpd-5 | Leads to conformational changes in the P-loop and A-loop, affecting inhibitor binding. | nih.gov |
Upregulation or Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that "bypass" the inhibited target, thereby maintaining proliferation and survival signals. d-nb.infonih.gov While specific bypass pathways conferring resistance to Mps1-IN-3 have not been extensively detailed, the principle is a well-established mechanism of resistance to other kinase inhibitors, such as those targeting EGFR and ALK. d-nb.infonih.gov In those contexts, amplification or activation of receptor tyrosine kinases like MET can provide an alternative signaling route for cell survival. d-nb.infonih.gov
In the context of Mps1, it has been observed that Mps1 can interact with and phosphorylate estrogen receptor α (ERα), enhancing its transactivational activity and contributing to tamoxifen (B1202) resistance in breast cancer. researchgate.net This suggests that crosstalk between Mps1 and other critical signaling nodes could be exploited by cancer cells to develop resistance. Inhibition of Mps1 in such cases could potentially be bypassed by the hyperactivation of the ERα pathway or other parallel survival pathways. Furthermore, genome-wide screens to identify resistance mechanisms to targeted therapies have revealed that the activation of kinases like PIM1 can drive resistance to ALK inhibitors in neuroblastoma. researchgate.net This highlights the general principle that cells can overcome the inhibition of one kinase by upregulating another, a mechanism that could potentially apply to Mps1 inhibitors as well. The combination of an Mps1 inhibitor with inhibitors of potential bypass pathways, such as the PI3K/Akt/mTOR or MAPK pathways, has been explored to enhance anticancer effects and circumvent resistance. spandidos-publications.com
Epigenetic Modifications Leading to Mps1-IN-3 (hydrochloride) Insensitivity
Epigenetic modifications, such as DNA methylation and histone modifications, are reversible changes that regulate gene expression without altering the DNA sequence itself. nih.govyoutube.com These mechanisms are increasingly recognized as playing a significant role in the development of drug resistance. mdpi.comnih.gov Aberrant epigenetic patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to a resistant phenotype. youtube.com
Direct evidence linking specific epigenetic modifications to resistance against Mps1-IN-3 is still emerging. However, related research provides plausible mechanisms. For example, studies on glioblastoma have shown that the knockdown of Mps1 can lead to an upregulation of the histone methyltransferase SETD2. accscience.com Histone modifications are critical for regulating chromatin structure and gene expression, and alterations in the activity of enzymes like SETD2 could potentially lead to a chromatin state that is less sensitive to the downstream effects of Mps1 inhibition. accscience.comnih.gov
More broadly, epigenetic silencing of genes involved in drug sensitivity or apoptosis, or the activation of pro-survival genes, is a common resistance mechanism. mdpi.comnih.gov The methylation status of a gene's promoter region, for instance, is tightly correlated with its transcriptional activity. nih.govnih.govmdpi.com It is conceivable that long-term exposure to an Mps1 inhibitor could select for cells with epigenetic changes that either reduce reliance on the Mps1 pathway or enhance survival mechanisms, leading to insensitivity. However, further research is needed to specifically identify the epigenetic marks and regulatory elements involved in resistance to Mps1-IN-3.
Characterization of Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug, even before treatment is initiated. This can be due to the pre-existing genetic and molecular makeup of the tumor.
Basal Levels of Mps1 Expression or Activity
The baseline expression and activity level of Mps1 kinase may influence the sensitivity of cancer cells to its inhibitors. Mps1 is frequently overexpressed in a variety of aggressive human cancers, including glioblastoma and breast cancer. nih.govmdpi.com High expression levels of Mps1 are often associated with higher tumor grades and poorer patient survival. mdpi.com
This overexpression can be a mechanism that sustains aneuploidy in tumor cells, a state to which the cells become addicted. nih.gov While high Mps1 levels are what make it an attractive therapeutic target, it is also possible that extremely high basal expression could contribute to intrinsic resistance by requiring higher concentrations of the inhibitor to achieve a therapeutic effect, a phenomenon known as target overexpression. Furthermore, some cancer cells may have naturally higher Mps1 kinase activity, which could also necessitate a greater degree of inhibition to induce cell death.
Genetic Background and Molecular Signatures of Resistant Models
The diverse genetic backgrounds of different tumors can profoundly influence their response to targeted therapies. For Mps1 inhibitors, the molecular subtype of the cancer and the status of key cancer-related genes can determine intrinsic sensitivity or resistance.
A study on gastric cancer cell lines treated with an Mps1/TTK inhibitor revealed that sensitivity varied significantly across different molecular subtypes. researcher.life For instance, cell lines classified as Epstein-Barr virus (EBV) positive or microsatellite instability-high (MSI-H) tended to be sensitive. In contrast, genomically stable (GS) cell lines were more likely to be resistant. researcher.life The chromosomally unstable (CIN) group showed a mixed response, with some cell lines being highly sensitive and others highly resistant. researcher.life
Within the CIN group, the mutation status of the tumor suppressor gene TP53 was a key determinant of the response. researcher.life TP53 wild-type cells were generally sensitive, while TP53 mutant cells could be either sensitive or resistant. This suggests that the loss of p53 function may allow some cells to tolerate the aneuploidy and polyploidy induced by Mps1 inhibition, contributing to resistance. researcher.life These findings indicate that the genetic context, particularly the status of genomic stability and key tumor suppressor pathways, is a critical factor in the intrinsic resistance to Mps1 inhibitors.
| Molecular Signature | Associated Response to Mps1 Inhibitor | Reference |
|---|---|---|
| Epstein-Barr Virus (EBV) Positive (Gastric Cancer) | Tendency towards sensitivity | researcher.life |
| Microsatellite Instability-High (MSI-H) (Gastric Cancer) | Tendency towards sensitivity | researcher.life |
| Genomically Stable (GS) (Gastric Cancer) | Tendency towards resistance | researcher.life |
| Chromosomal Instability (CIN) with Wild-Type TP53 (Gastric Cancer) | Sensitive | researcher.life |
| Chromosomal Instability (CIN) with Mutant TP53 (Gastric Cancer) | Variable (Sensitive or Resistant) | researcher.life |
Strategies to Overcome Mps1-IN-3 (hydrochloride) Resistance
The emergence of resistance to targeted cancer therapies, including inhibitors of Monopolar Spindle 1 (Mps1) kinase like Mps1-IN-3 (hydrochloride), presents a significant clinical challenge. Research has identified that point mutations within the ATP-binding pocket of the Mps1 kinase domain are a primary mechanism of acquired resistance. nih.govnih.gov These mutations can hinder the stable binding of the inhibitor while preserving the kinase's catalytic activity, thereby allowing cancer cells to evade the drug's effects. nih.gov To counteract this, several strategies are being actively pursued, focusing on the development of novel inhibitors and the implementation of rational combination therapies.
Development of Next-Generation Mps1 Inhibitors
The development of new Mps1 inhibitors is a key strategy to overcome resistance. This approach aims to create compounds with different chemical scaffolds that can effectively inhibit the mutated forms of the Mps1 kinase.
One of the primary resistance mechanisms involves mutations at the Cys604 residue in the Mps1 kinase domain. nih.gov For instance, the C604Y mutation confers significant resistance to certain Mps1 inhibitors. nih.govnih.gov However, studies have shown that the sensitivity to different inhibitors varies depending on the specific mutation. For example, the C604Y mutant retains sensitivity to the inhibitor reversine (B1683945), while showing resistance to others like MPI-0479605. nih.gov This highlights the potential of developing inhibitors with diverse chemical structures to target a broader range of potential resistance mutations. nih.govnih.gov
The discovery of novel chemical scaffolds is a promising avenue for developing next-generation Mps1 inhibitors. For example, isoflavones have been identified as a potential chemical scaffold for designing new Mps1 inhibitors. mdpi.com Computational studies have shown that certain isoflavone (B191592) compounds can interact with the Mps1 kinase, suggesting their potential as a starting point for the development of new anti-cancer therapeutics. mdpi.com
Another example of a next-generation Mps1 inhibitor is CCT251455, which is based on a 1H-pyrrolo[3,2-c]pyridine scaffold. technologynetworks.com This compound has demonstrated potent and selective inhibition of Mps1 and has shown efficacy in preclinical tumor models. technologynetworks.com The development of such novel inhibitors provides a basis for creating therapies that can circumvent existing resistance mechanisms. nih.gov Research into new inhibitor scaffolds is crucial for identifying drugs that can target resistance mutations as they arise in a clinical setting. nih.gov
Rational Combination Therapies Targeting Resistance Mechanisms
Rational combination therapies represent another critical strategy to combat resistance to Mps1 inhibitors. This approach involves the simultaneous use of Mps1 inhibitors with other therapeutic agents to target multiple cellular pathways or to counteract specific resistance mechanisms. nih.govmdpi.com
A well-explored combination strategy is the use of Mps1 inhibitors with microtubule-targeting agents like taxanes (e.g., paclitaxel (B517696) and docetaxel). nih.govpatsnap.comnih.gov Low doses of Mps1 inhibitors and paclitaxel have been shown to work synergistically, leading to an increase in chromosome misalignments and missegregations, ultimately resulting in cancer cell death through mitotic catastrophe. nih.gov This combination has demonstrated the ability to overcome both intrinsic and acquired resistance to paclitaxel. patsnap.com The enhanced efficacy of combining an Mps1 inhibitor with docetaxel (B913) is associated with an increase in multipolar anaphases, abnormal nuclear morphologies, and cell death in tumors. nih.gov
Furthermore, understanding the molecular drivers of sensitivity and resistance can inform rational drug combinations. For example, the protein co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), CDC20, has been identified as a key regulator of sensitivity to Mps1 inhibitors. embopress.org High levels of CDC20 are associated with increased sensitivity to these inhibitors, while its depletion can lead to resistance. embopress.org This suggests that targeting pathways that regulate CDC20 expression or activity could be a viable strategy to enhance the efficacy of Mps1 inhibitors and overcome resistance. The principle of combining drugs that block different targets in the same or parallel pathways is a cornerstone of developing effective and durable cancer therapies. mdpi.comascopost.comspringernature.com
Combination Therapeutic Strategies Involving Mps1 in 3 Hydrochloride
Rationale for Combining Mps1-IN-3 (hydrochloride) with Conventional Chemotherapies
The primary rationale for pairing Mps1-IN-3 (hydrochloride) with traditional chemotherapies lies in the potential to sensitize resistant tumors and enhance the cytotoxic effects of these established drugs. nih.gov Many conventional agents induce cellular stress that activates the SAC, causing a mitotic arrest. While this arrest is intended to lead to cell death, some cancer cells can repair the damage and resume proliferation. nih.govnih.gov Mps1 inhibition overrides this protective arrest, pushing the cells past a point of no return. nih.gov
Microtubule-targeting agents, such as taxanes (paclitaxel, docetaxel) and vinca (B1221190) alkaloids (vincristine), are mainstays in oncology that disrupt the mitotic spindle. nih.govnih.gov This disruption activates the SAC, leading to a prolonged mitotic arrest. nih.gov Combining these agents with an Mps1 inhibitor like Mps1-IN-3 creates a powerful synergistic effect. The Mps1 inhibitor abrogates the mitotic arrest induced by the microtubule-targeting agent, leading to an increase in chromosomal segregation errors and subsequent cell death. aacrjournals.orgnih.govscispace.com
Research has demonstrated this synergy in various cancer types. In glioblastoma, a highly resistant brain tumor, Mps1-IN-3 was shown to sensitize cells to vincristine (B1662923). nih.govnih.gov The combination led to an override of the mitotic checkpoint, increased aneuploidy, and enhanced cell death in both cell cultures and orthotopic mouse models, resulting in prolonged survival. nih.govresearchgate.net Similarly, studies combining Mps1 inhibitors with paclitaxel (B517696) have shown synergistic cytotoxicity in breast cancer and osteosarcoma models. nih.govucl.ac.uk The combination enhances errors in cell division, leading to increased tumor cell death. nih.gov This strategy is considered a valuable mechanism to improve the therapeutic efficacy of antimitotic drugs. scispace.com
| Cancer Type | Mps1 Inhibitor | Combination Agent | Key Findings |
| Glioblastoma | Mps1-IN-3 | Vincristine | Induced mitotic checkpoint override, increased aneuploidy, augmented cell death, and prolonged survival in mouse models. nih.govresearchgate.net |
| Glioblastoma | Mps1-IN-3 | Paclitaxel (Taxol) | Investigated for effects on mitotic errors and cell viability. nih.govresearchgate.net |
| Breast Cancer (TNBC) | BOS172722 | Paclitaxel | Synergistically induces increased cell death in vitro and reduces tumor growth in vivo. ucl.ac.uk |
| Osteosarcoma | shRNA-Mps1 | Paclitaxel (PTX) | Combination showed stronger cytotoxicity, reduced cell migration, and higher apoptosis rate compared to single agents. nih.gov |
| Ovarian Cancer | BAY 1161909, BAY 1217389 | Paclitaxel | Combination reduced paclitaxel-induced mitotic arrest and enhanced efficacy in xenograft models. scispace.com |
| BRCA1-/-;TP53-/- Tumors | Cpd-5, BAY-1217389 | Paclitaxel, Docetaxel (B913) | Synergistic interaction, resulting in a reduction of the half-maximal inhibitory concentration (IC50) of the taxane. nih.govnih.gov |
Combining Mps1 inhibitors with DNA damaging agents represents another promising strategy. DNA damaging agents like cisplatin (B142131) and etoposide (B1684455) induce cell cycle arrest to allow for DNA repair. The SAC can be activated in response to DNA damage that occurs during mitosis. molbiolcell.org
Studies have explored the synergistic potential of this combination. For instance, combining a cyclophilin inhibitor with cisplatin in hepatocellular carcinoma (HCC) cell lines resulted in a synergistic effect on cell viability and a significant increase in cell death. lu.se This combination caused a disturbance in the cell cycle and reduced the cell's ability to repair DNA damage. lu.se While not directly involving Mps1-IN-3, this highlights the principle of combining cell cycle modulators with DNA damaging agents. A patent application has also described the combination of an Mps1 inhibitor with agents like cisplatin and etoposide to prime cancer immunogenicity by inducing micronuclei formation. google.com In resistant ovarian tumors, Mps1 inhibitors have demonstrated moderate antitumor efficacy as a monotherapy in models also tested with cisplatin. scispace.com
| Agent 1 | Agent 2 | Cancer Type | Key Findings |
| Mps1 Inhibitor (e.g., BAY-1217389) | Cisplatin (CDDP), Etoposide (ETP) | Lung Cancer (KL mutant) | Proposed combination to induce micronuclei and re-engage the STING pathway for immunogenicity. google.com |
| Cyclophilin Inhibitor NV651 | Cisplatin | Hepatocellular Carcinoma (HCC) | Synergistic effect on cell viability, increased cell death, disturbed cell cycle, and decreased DNA repair capacity. lu.se |
| Mps1 Inhibitor (BAY 1161909) | Cisplatin | Cisplatin-resistant Ovarian Tumor | Mps1 inhibitor showed moderate antitumor efficacy in a cisplatin-resistant model. scispace.com |
Integration with Targeted Therapies
The integration of Mps1-IN-3 with other targeted therapies aims to create highly specific and potent anti-cancer strategies by co-targeting pathways that are crucial for cancer cell survival and proliferation.
Mps1 is a key kinase of the spindle assembly checkpoint. nih.gov The cell cycle is governed by a complex network of checkpoint kinases, including ATM, ATR, CHK1, CHK2, and WEE1, which are crucial for maintaining genomic integrity. mdpi.com Inhibiting multiple nodes within this network is a rational approach to overwhelm the cell's ability to arrest and repair, thereby inducing cell death. For instance, inhibiting WEE1, which controls the G2/M checkpoint, has been shown to sensitize tumor cells to radiation. mdpi.com The rationale for combining Mps1 inhibitors with other checkpoint inhibitors, such as those targeting ATR or CHK1, is to create a more profound disruption of cell cycle control, preventing cancer cells from activating alternative arrest pathways and forcing them into a lethal mitotic catastrophe.
The DNA Damage Response (DDR) is a network of pathways that sense, signal, and repair DNA damage. researchgate.netfrontiersin.org Many cancers exhibit defects in DDR pathways, making them reliant on the remaining functional pathways for survival. This creates a vulnerability that can be exploited by DDR inhibitors through a concept known as synthetic lethality. researchgate.netmedchemexpress.com
Mps1 inhibition can induce the formation of micronuclei, which are small, extranuclear bodies containing damaged chromosome fragments. nih.gov These micronuclei can activate the cGAS-STING pathway, a component of the innate immune system that senses cytosolic DNA, leading to an anti-tumor immune response. nih.govresearchgate.net Combining Mps1 inhibitors with DDR inhibitors like PARP or ATR inhibitors could therefore have a synergistic effect. For example, in cancers with pre-existing DNA repair defects (like BRCA1/2 mutations), PARP inhibitors are effective. mdpi.com Adding an Mps1 inhibitor could further overwhelm the cell's ability to cope with genomic instability. Similarly, ATR inhibitors, which target the response to replication stress, could be combined with Mps1 inhibitors to create a multi-pronged attack on the cell's ability to manage DNA integrity and cell division. researchgate.net
| Therapy 1 | Therapy 2 | Rationale for Combination |
| Mps1 Inhibition | PARP Inhibition | Exploit synthetic lethality in cancers with DDR defects; Mps1 inhibition-induced genomic instability may increase reliance on PARP for repair. |
| Mps1 Inhibition | ATR Inhibition | Co-targeting the spindle assembly checkpoint and the DNA damage response to replication stress can overwhelm cancer cells' ability to maintain genomic integrity. researchgate.net |
| Mps1 Inhibition (CFI-402257) | EZH2 Inhibition (GSK126) | Epigenetic de-repression of STING by the EZH2 inhibitor can markedly amplify the STING activation induced by Mps1 inhibition. nih.gov |
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unnecessary cells. waocp.org Cancer cells often develop mechanisms to evade apoptosis. The cell death induced by Mps1 inhibition is frequently a form of mitotic catastrophe that culminates in apoptosis, often through the intrinsic (mitochondrial) pathway. lu.seoncotarget.com This process is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspases. researchgate.netoncotarget.com
Targeting apoptotic pathways in conjunction with Mps1 inhibition can lower the threshold for inducing cell death. For example, combining Mps1 inhibitors with agents that inhibit anti-apoptotic proteins like Bcl-2 (e.g., ABT-737) could sensitize cells to the mitotic errors caused by Mps1-IN-3. researchgate.net Research has shown that the cell death triggered by Mps1 inhibitors is dependent on key players in the apoptotic machinery. researchgate.net Therefore, co-targeting these pathways could represent a powerful strategy to overcome resistance to apoptosis and enhance the therapeutic efficacy of Mps1 inhibitors. oncotarget.com
Exploration of Mps1-IN-3 (hydrochloride) in Immunotherapy Combinations
The direct exploration of Mps1-IN-3 (hydrochloride) in combination with conventional immunotherapies such as immune checkpoint inhibitors is not extensively documented in current scientific literature. However, emerging research into novel therapeutic combinations provides a potential, albeit indirect, link between Mps1-IN-3 and immunomodulation, primarily through its synergistic effects with Tumor-Treating Fields (TTFields).
Modulation of Tumor Microenvironment by Mps1-IN-3 (hydrochloride)
The direct impact of Mps1-IN-3 (hydrochloride) on the tumor microenvironment (TME) remains an area requiring further investigation. However, the mechanism of action of Mps1 inhibitors, including Mps1-IN-3, suggests a potential for TME modulation. By inducing mitotic errors and aneuploidy, Mps1 inhibitors can lead to cancer cell death. nih.govscientificarchives.comscientificarchives.comnih.gov This process of cell death, if immunogenic, could theoretically release tumor-associated antigens and damage-associated molecular patterns (DAMPs), which in turn could recruit and activate immune cells within the TME.
A more concrete, albeit still developing, area of research is the combination of Mps1-IN-3 with Tumor-Treating Fields (TTFields). TTFields, a cancer therapy that uses alternating electric fields to disrupt cell division, has been shown to have immunomodulatory effects, including the ability to reverse a suppressive tumor immune microenvironment. nih.gov The synergistic augmentation of TTFields' effects by Mps1-IN-3 could therefore indirectly contribute to a more favorable TME for anti-tumor immunity. nih.gov
Synergism with Immune Checkpoint Blockade
There is currently no direct evidence from preclinical or clinical studies demonstrating a synergistic effect between Mps1-IN-3 (hydrochloride) and immune checkpoint blockade. However, the rationale for such a combination can be inferred from the broader understanding of Mps1 inhibition and cancer immunotherapy.
The induction of genomic instability and cell death by Mps1 inhibitors could potentially increase the neoantigen load of tumors, making them more visible to the immune system. This increased immunogenicity could, in theory, be exploited by immune checkpoint inhibitors, which work by releasing the brakes on the immune system to attack cancer cells.
Research on other Mps1 inhibitors, such as CFI-402257, has shown that their combination with an anti-PD-1 antibody can lead to tumor regression and increased survival in murine cancer models. nih.gov While these findings are not directly transferable to Mps1-IN-3 (hydrochloride), they provide a strong rationale for future investigations into its potential synergy with immune checkpoint inhibitors.
Pre-clinical Validation of Combination Regimens
Pre-clinical studies have provided evidence for the efficacy of Mps1-IN-3 (hydrochloride) in combination with other anti-cancer agents, particularly anti-mitotic drugs.
In Vitro Synergy and Dose-Response Studies
In vitro studies have been crucial in establishing the synergistic relationship between Mps1-IN-3 and other chemotherapeutic agents. In glioblastoma cell lines, the combination of Mps1-IN-3 with the anti-mitotic drug vincristine has been shown to induce a mitotic checkpoint override, leading to increased aneuploidy and augmented cell death compared to either agent alone. scientificarchives.comscientificarchives.comnih.gov
Similarly, the combination of Mps1-IN-3 with Tumor-Treating Fields (TTFields) has demonstrated a significant reduction in glioblastoma cell numbers in vitro. oup.com This synergistic effect was accompanied by a notable increase in apoptotic cells and massive aberrant mitotic figures. oup.com
| Cell Line | Combination Agent | Observed Synergy | Reference |
| Glioblastoma cells | Vincristine | Increased mitotic checkpoint override, aneuploidy, and cell death | scientificarchives.comscientificarchives.comnih.gov |
| U87 (Glioblastoma) | Tumor-Treating Fields (TTFields) | 62% decrease in cell number compared to TTFields alone; 8-fold increase in apoptotic cells | oup.com |
In Vivo Efficacy of Combination Therapies in Animal Models
The promising in vitro results have been translated into in vivo models, further validating the potential of Mps1-IN-3 combination therapies. In orthotopic mouse models of glioblastoma, the combination of Mps1-IN-3 with vincristine resulted in a significant prolongation of survival without observable toxicity. scientificarchives.comscientificarchives.comnih.gov This indicates that Mps1-IN-3 can effectively sensitize glioblastoma cells to the effects of anti-mitotic drugs in a living organism.
While in vivo data for the combination of Mps1-IN-3 and TTFields is still emerging, the strong in vitro synergy suggests a promising avenue for future animal studies. oup.com
| Animal Model | Cancer Type | Combination Agent | Key Findings | Reference |
| Orthotopic mouse model | Glioblastoma | Vincristine | Prolonged survival, sensitization of tumors to vincristine | scientificarchives.comscientificarchives.comnih.gov |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Context of Mps1 in 3 Hydrochloride
Historical Context of Mps1-IN-3 (hydrochloride) Discovery and Optimization
The development of Mps1 inhibitors has been an area of intense research in the pursuit of novel cancer therapeutics. acs.orgnih.gov The journey to Mps1-IN-3 (hydrochloride) involved the identification of initial hit compounds and the subsequent evolution of chemical scaffolds to enhance potency and selectivity.
Identification of Initial Hit Compounds
The discovery of Mps1 inhibitors often begins with high-throughput screening (HTS) of compound libraries to identify initial "hit" compounds that exhibit inhibitory activity against the Mps1 kinase. For instance, the development of other Mps1 inhibitors, such as BAY 1161909 and BAY 1217389, started from HTS hits belonging to distinct chemical series like "triazolopyridines" and "imidazopyrazines". researchgate.net While the specific initial hits that directly led to Mps1-IN-3 are not detailed in the provided search results, the general approach involves identifying molecules that bind to the ATP-binding pocket of the Mps1 kinase. nih.govresearchgate.net These initial hits, though often of moderate potency, serve as the foundational chemical structures for further optimization. researchgate.net
Evolution of Chemical Scaffolds Leading to Mps1-IN-3 (hydrochloride)
The development of Mps1-IN-3 (hydrochloride) involved a "scaffold hopping" approach, a common strategy in medicinal chemistry to identify novel chemical series with improved properties. researchgate.netresearchgate.net Mps1-IN-3 is a closely related analog of another Mps1 inhibitor, Mps1-IN-1. nih.gov The key chemical modification that led to Mps1-IN-3 was the replacement of the pyrrolopyridine core of Mps1-IN-1 with a purine (B94841) core scaffold. nih.gov This alteration resulted in a nearly fivefold increase in activity against Mps1 kinase, with Mps1-IN-3 demonstrating an IC50 of 50 nM. nih.govmedchemexpress.com This highlights the critical role of the central heterocyclic scaffold in determining the inhibitory potency of the compound. Further modifications often involve exploring different substituents on the core scaffold to optimize interactions with the kinase's active site and improve pharmacokinetic properties. nih.govacs.org
Key Pharmacophores and Molecular Features Critical for Mps1 Inhibition
The inhibitory activity of Mps1-IN-3 and other Mps1 inhibitors is dependent on specific molecular features, known as pharmacophores, that interact with key amino acid residues in the ATP-binding site of the Mps1 kinase. nih.govresearchgate.net
Most Mps1 inhibitors are ATP-competitive, meaning they bind to the same site as ATP, preventing the kinase from carrying out its phosphorylation function. nih.gov Key interactions typically involve the formation of hydrogen bonds with the hinge region of the kinase, which includes residues like Met602-Asn606. nih.gov The adenine (B156593) moiety or a similar nitrogen-containing heterocycle is a common feature in many Mps1 inhibitors, as it mimics the adenine of ATP and forms these crucial hydrogen bonds. nih.gov For Mps1-IN-3, the purine core serves this function. nih.gov
Beyond the hinge-binding motif, other parts of the inhibitor molecule make important contacts with different pockets within the ATP-binding site, contributing to both potency and selectivity. researchgate.net The specific substituents on the purine core of Mps1-IN-3 are designed to occupy these pockets and establish favorable interactions.
Rational Design Strategies Employed in Developing Mps1-IN-3 (hydrochloride)
The development of Mps1-IN-3 (hydrochloride) benefited from rational design strategies, which use an understanding of the target's structure and the inhibitor's binding mode to guide chemical modifications. researchgate.netresearchgate.net The "scaffold hopping" from a pyrrolopyridine to a purine core is a prime example of this strategy. nih.govresearchgate.net This was likely guided by computational modeling and a desire to explore new chemical space while retaining the key hinge-binding interactions.
Methodological Considerations and Advanced Techniques in Mps1 in 3 Hydrochloride Research
Enzymatic Assays for Mps1 Kinase Activity Measurement
To quantify the inhibitory potential of Mps1-IN-3 (hydrochloride) against its target, researchers employ in vitro kinase assays. These assays directly measure the catalytic activity of the Mps1 kinase and its reduction upon exposure to the inhibitor. A common approach involves incubating purified, recombinant Mps1 kinase with a suitable substrate, such as myelin basic protein or a specific peptide sequence, in the presence of adenosine (B11128) triphosphate (ATP). rupress.org The transfer of a phosphate (B84403) group from ATP to the substrate, a process known as phosphorylation, is then quantified.
One method for detection is the use of radioactive ATP, specifically [γ-³²P]ATP. rupress.org The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. By performing these reactions with varying concentrations of Mps1-IN-3 (hydrochloride), a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. For Mps1-IN-3, the reported IC₅₀ is 50 nM, indicating its high potency. medchemexpress.commedchemexpress.com Non-radioactive methods, such as those using fluorescence-based detection, are also widely utilized for their safety and high-throughput capabilities.
These enzymatic assays are critical for initial inhibitor screening and for determining the selectivity of the compound. rupress.org By testing Mps1-IN-3 (hydrochloride) against a panel of other kinases, researchers can assess its specificity for Mps1, a key characteristic for a targeted therapeutic agent. rupress.org
Cell-Based Assays for Mitotic Phenotype Analysis
Beyond its direct enzymatic inhibition, the cellular consequences of Mps1-IN-3 (hydrochloride) treatment are of primary interest. A suite of cell-based assays is used to analyze the various phenotypic changes that occur during mitosis in the presence of the inhibitor.
High-content microscopy and live-cell imaging are powerful techniques for observing the dynamic process of mitosis in real-time. Cells are often engineered to express fluorescently tagged proteins, such as histone H2B to visualize chromosomes, allowing for detailed tracking of mitotic events. embopress.org
When cells are treated with Mps1 inhibitors like Mps1-IN-3 (hydrochloride), several distinct mitotic phenotypes can be observed. These include a failure to properly align chromosomes at the metaphase plate, leading to chromosome mis-segregation, and a premature exit from mitosis, a phenomenon known as mitotic slippage. embopress.orgnih.gov Live-cell imaging allows for the quantification of the duration of mitosis; treatment with Mps1 inhibitors often leads to a significantly shortened mitotic timing as the spindle assembly checkpoint is abrogated. nih.govmedchemexpress.com
| Technique | Observed Phenotype with Mps1 Inhibition | Quantitative Readout |
| Live-Cell Imaging | Chromosome mis-segregation, premature anaphase, shortened mitosis. embopress.orgnih.gov | Duration of mitosis, percentage of cells with misaligned chromosomes. embopress.orgnih.gov |
| High-Content Microscopy | Increased frequency of mitotic aberrations, formation of micronuclei. | Number and severity of mitotic errors per cell. embopress.org |
This table summarizes the typical mitotic phenotypes observed and the data generated from high-content microscopy and live-cell imaging studies of Mps1 inhibition.
Flow cytometry is an indispensable tool for analyzing the cell cycle distribution and apoptotic status of a cell population treated with Mps1-IN-3 (hydrochloride). nih.govnih.gov By staining cells with a DNA-intercalating dye like propidium (B1200493) iodide, the DNA content of individual cells can be measured. nih.govescca.eu This allows for the quantification of cells in different phases of the cell cycle: G1, S, and G2/M. nih.govescca.eu
Inhibition of Mps1 with compounds like NMS-P715 has been shown to cause a G2/M arrest in medulloblastoma cells. nih.gov However, overriding the spindle assembly checkpoint can also lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in a population of cells with a 4N DNA content (polyploidy) that re-enter a G1-like state. nih.govembopress.org
Flow cytometry can also be combined with markers of apoptosis, such as Annexin V staining or assays for caspase activation, to determine if the mitotic errors induced by Mps1-IN-3 (hydrochloride) lead to programmed cell death. nih.govnih.gov The appearance of a sub-G1 peak in the DNA content histogram is also indicative of apoptotic cells with fragmented DNA. escca.eu
| Assay | Parameter Measured | Typical Result of Mps1 Inhibition |
| DNA Content Analysis | Percentage of cells in G1, S, and G2/M phases. nih.gov | G2/M arrest or increase in polyploid (4N) cells. nih.govembopress.org |
| Apoptosis Assay | Percentage of apoptotic and necrotic cells. nih.gov | Increased apoptosis. nih.gov |
This table outlines the use of flow cytometry to assess the effects of Mps1 inhibition on the cell cycle and apoptosis.
The ultimate consequence of chromosome mis-segregation is aneuploidy, an abnormal number of chromosomes. To directly visualize and quantify this, researchers prepare chromosome spreads from cells treated with Mps1-IN-3 (hydrochloride). Mitotic cells are arrested, harvested, and treated with a hypotonic solution to swell the cells and disperse the chromosomes. The chromosomes are then fixed, dropped onto microscope slides, and stained.
This technique allows for the direct counting of chromosomes in individual cells, providing a definitive measure of aneuploidy. researchgate.netnih.gov Studies using Mps1 inhibitors have demonstrated a significant increase in the frequency of aneuploid cells following treatment. researchgate.netharvard.edu More advanced techniques like multicolor fluorescence in situ hybridization (M-FISH) can be used to identify specific chromosomal gains and losses. nih.gov
| Technique | Purpose | Finding with Mps1 Inhibition |
| Chromosome Spreads | Direct counting of chromosomes per cell. researchgate.net | Increased incidence of aneuploidy. researchgate.netharvard.edu |
| Karyotyping/M-FISH | Identification of specific aneuploid chromosomes. nih.gov | Recurrent patterns of chromosome gains and losses. nih.gov |
This table details the methods used to quantify the aneuploidy resulting from Mps1 inhibition.
Molecular Biology Techniques for Target Engagement and Pathway Analysis
To confirm that Mps1-IN-3 (hydrochloride) is acting on its intended target within the cell and to dissect the downstream signaling pathways, molecular biology techniques are essential.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate. In the context of Mps1-IN-3 (hydrochloride) research, it is used to assess the phosphorylation status of Mps1 itself and its downstream targets. Mps1 undergoes autophosphorylation, which is critical for its activity. nih.gov Treatment with an Mps1 inhibitor leads to a decrease in this autophosphorylation, which can be detected by a shift in the protein's mobility on an SDS-PAGE gel or by using phospho-specific antibodies. medchemexpress.comnih.gov
Furthermore, the phosphorylation of downstream substrates of Mps1, such as Knl1, can be examined to confirm the inhibition of the signaling pathway. nih.gov Western blotting can also be used to measure the levels of other cell cycle-related proteins, such as Cyclin B1 and CDC2, which may be altered following Mps1 inhibition. nih.gov
Immunofluorescence microscopy complements western blotting by providing spatial information about protein localization and phosphorylation within the cell. For example, phospho-specific antibodies can be used to visualize the reduction of active, phosphorylated Mps1 at the kinetochores, the primary site of its function during mitosis. biorxiv.orgplos.org This technique is also crucial for observing the localization of other spindle assembly checkpoint proteins, such as Mad1 and Mad2, whose recruitment to kinetochores is dependent on Mps1 activity. nih.govplos.org
| Technique | Application in Mps1-IN-3 Research | Key Findings |
| Western Blotting | Detecting changes in protein phosphorylation and expression. nih.govnih.gov | Decreased Mps1 autophosphorylation; altered levels of cell cycle proteins like Cyclin B1. nih.govnih.gov |
| Immunofluorescence | Visualizing the subcellular localization of proteins. biorxiv.orgplos.org | Reduced localization of phosphorylated Mps1 and other checkpoint proteins at kinetochores. biorxiv.orgplos.org |
This table highlights the application of Western blotting and immunofluorescence in studying the molecular effects of Mps1 inhibition.
CRISPR/Cas9-Mediated Gene Editing for Functional Studies
The CRISPR/Cas9 system has become an indispensable tool in functional genomics, allowing for precise gene editing to study the consequences of gene inactivation or mutation. frontiersin.org In the context of Mps1-IN-3 research, CRISPR/Cas9 can be employed in several ways to dissect the inhibitor's function and the role of its target, Mps1.
CRISPR/Cas9-mediated knockout of the TTK gene, which encodes the Mps1 kinase, provides a genetic proxy for pharmacological inhibition. By comparing the cellular phenotypes of TTK-knockout cells with those treated with Mps1-IN-3, researchers can validate that the observed effects of the compound are on-target. Furthermore, CRISPR-based screens, where a library of guide RNAs targets thousands of genes for knockout, can be performed in the presence of Mps1-IN-3 to identify genes that, when lost, confer sensitivity or resistance to the inhibitor. nih.gov This approach can uncover novel genetic interactions and potential combination therapy strategies.
Moreover, CRISPR/Cas9 technology can be used to introduce specific mutations into the TTK gene to study mechanisms of drug resistance. nih.gov For instance, mutations in the kinase domain of Mps1 could be engineered to assess their impact on the binding affinity and inhibitory activity of Mps1-IN-3.
Table 1: Applications of CRISPR/Cas9 in Mps1-IN-3 Research
| Application | Description | Potential Insights |
|---|---|---|
| Target Validation | Generation of TTK (Mps1) knockout cell lines. | Confirms that the cellular effects of Mps1-IN-3 are due to Mps1 inhibition. |
| Resistance Studies | Introduction of specific mutations into the TTK gene. | Identifies mutations that confer resistance to Mps1-IN-3, informing on binding interactions. |
| Synthetic Lethality Screens | Genome-wide or targeted CRISPR knockout screens in the presence of Mps1-IN-3. | Uncovers genes that are essential for survival only in the presence of Mps1 inhibition, identifying potential combination therapies. |
| Functional Domain Mapping | Tiling CRISPR screens across the TTK gene. nih.gov | Pinpoints critical domains within the Mps1 protein required for its function and interaction with inhibitors. |
Pre-clinical In Vivo Model Systems and Tumor Growth Assessment
The evaluation of Mps1-IN-3's anti-cancer efficacy in a living organism is a critical step in its pre-clinical development. This is typically achieved using animal models, most commonly immunodeficient mice bearing human tumor xenografts.
In a notable study, Mps1-IN-3 was evaluated in orthotopic mouse models of glioblastoma. nih.gov In these models, human glioblastoma cells are implanted into the brains of mice, creating a tumor that more closely mimics the human disease environment. The study demonstrated that Mps1-IN-3 could sensitize glioblastoma cells to the chemotherapeutic agent vincristine (B1662923), leading to a significant prolongation of survival in the treated mice. nih.gov Tumor growth and response to treatment in such models are often assessed through non-invasive imaging techniques, such as bioluminescence imaging if the tumor cells are engineered to express luciferase, or through monitoring of animal health and survival. nih.gov
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also valuable tools. researchgate.net These models are thought to better represent the heterogeneity and drug response of human tumors. mdpi.com The assessment of tumor growth in subcutaneous xenograft models typically involves regular measurement of tumor volume using calipers.
Table 3: Pre-clinical In Vivo Evaluation of Mps1-IN-3 in Glioblastoma
| Model System | Treatment Groups | Key Findings | Reference |
|---|---|---|---|
| Orthotopic U251-FM glioblastoma mouse model | Vehicle, Vincristine, Mps1-IN-3, Mps1-IN-3 + Vincristine | Mps1-IN-3 in combination with vincristine significantly prolonged survival compared to either agent alone. | nih.gov |
Computational Approaches (e.g., molecular docking, dynamics simulations) in Mps1-IN-3 (hydrochloride) Interaction Studies
Computational methods play a vital role in understanding the molecular interactions between Mps1-IN-3 and its target kinase, Mps1, as well as in the rational design of new and improved inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Mps1-IN-3) when bound to a receptor (the Mps1 kinase). nih.gov This method helps to visualize the binding mode and identify the key amino acid residues in the Mps1 active site that interact with the inhibitor. Such insights are crucial for understanding the basis of the inhibitor's potency and selectivity.
Molecular dynamics (MD) simulations provide a more dynamic view of the inhibitor-target interaction. nih.gov By simulating the movements of the atoms in the Mps1-IN-3/Mps1 complex over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in the protein upon inhibitor binding. These simulations can also be used to calculate the binding free energy, providing a theoretical estimate of the inhibitor's affinity for its target. These computational approaches are instrumental in the hit-to-lead optimization process, guiding the design of new analogs of Mps1-IN-3 with improved pharmacological properties. nih.gov
Table 4: Compound Names Mentioned
| Compound Name | |
|---|---|
| Mps1-IN-3 (hydrochloride) | |
| Vincristine | |
| Reversine (B1683945) |
Future Directions and Unresolved Questions in Mps1 in 3 Hydrochloride Research
Identification of Novel Biological Functions Modulated by Mps1-IN-3 (hydrochloride)
The primary focus of Mps1-IN-3 research has been its role in disrupting the spindle assembly checkpoint in cancer cells. nih.govnih.gov However, the Mps1 kinase is implicated in a variety of cellular processes beyond mitosis, including centrosome duplication, cytokinesis, and DNA damage response. nih.govaacrjournals.org This suggests that Mps1-IN-3 may have a broader range of biological effects that are yet to be fully elucidated.
Future investigations should aim to uncover these non-mitotic functions of Mps1-IN-3. This could involve proteomic and genomic screening approaches to identify novel protein interactions and downstream signaling pathways affected by the inhibitor. Understanding these alternative functions is critical, as they could reveal new therapeutic opportunities or potential off-target effects. For instance, the involvement of Mps1 in noncanonical Smad signaling suggests a potential role for Mps1-IN-3 in modulating pathways related to cell growth and differentiation, which could be relevant in various diseases. nih.gov
Deeper Exploration of Mps1-IN-3 (hydrochloride)'s Effects on Tumor Microenvironment Components
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression and response to therapy. While it is known that Mps1 inhibition can induce an anti-tumor immune response, the specific effects of Mps1-IN-3 on the various components of the TME are not well understood.
Future research should focus on dissecting the intricate interactions between Mps1-IN-3 and the TME. This includes investigating its impact on:
Tumor Vasculature: Studies on other Mps1 inhibitors have noted the aberrant vasculature in subcutaneous tumor models, which can affect drug delivery. biorxiv.org Research is needed to understand how Mps1-IN-3 specifically influences tumor angiogenesis and vascular permeability, which could have implications for its efficacy and use in combination therapies. biorxiv.orglu.se
Stromal Cells: The role of Mps1-IN-3 in modulating the function of cancer-associated fibroblasts and other stromal cells is an unexplored area. These cells are known to contribute to a supportive tumor niche, and understanding how Mps1-IN-3 affects them could reveal new ways to disrupt this support system.
Immune Cells: While Mps1 inhibitors can promote an anti-tumor immune response, the precise mechanisms and the specific immune cell populations affected by Mps1-IN-3 need further investigation. This could lead to the development of novel immuno-oncology combination strategies.
Refinement of Predictive Biomarkers for Mps1-IN-3 (hydrochloride) Response
A significant challenge in the clinical development of targeted therapies is identifying patients who are most likely to respond. For Mps1 inhibitors, several potential biomarkers have been proposed, but none have been definitively validated for Mps1-IN-3.
Key areas for future biomarker research include:
Mps1 Expression Levels: High Mps1 expression has been correlated with tumor grade and poor patient survival in glioma, suggesting it could be a predictive biomarker. nih.govresearchgate.netnih.gov However, further validation in larger patient cohorts is necessary.
Genetic Background of Tumors: The sensitivity to Mps1 inhibitors may be influenced by the genetic makeup of the tumor. For example, the status of the tumor suppressor protein p53 and the anaphase-promoting complex/cyclosome (APC/C) activator CDC20 have been implicated in the response to Mps1 inhibition. Further studies are needed to clarify their predictive value for Mps1-IN-3.
Chromosomal Instability (CIN): As Mps1 inhibitors induce aneuploidy, the baseline level of CIN in a tumor could be a determinant of sensitivity. Research is ongoing to understand whether high CIN renders cancer cells more vulnerable to further disruption of chromosome segregation by Mps1-IN-3.
| Potential Biomarker | Rationale | Research Status |
| High Mps1 Expression | Correlates with tumor grade and poor prognosis in glioma. nih.govresearchgate.netnih.gov | Correlative data exists; needs prospective validation. |
| p53 Status | p53 is involved in the postmitotic checkpoint, which is relevant to the cellular response to mitotic errors induced by Mps1 inhibition. nih.gov | Preclinical evidence suggests a role; clinical relevance for Mps1-IN-3 is unknown. |
| CDC20 Expression | As a key activator of the APC/C, its levels may influence the timing of mitotic exit and sensitivity to SAC inhibition. | Emerging preclinical data for other Mps1 inhibitors; needs investigation for Mps1-IN-3. |
| Chromosomal Instability (CIN) | High baseline CIN may sensitize cells to further mitotic disruption. | Under active investigation for Mps1 inhibitors in general. |
Investigation of Mps1-IN-3 (hydrochloride) in Underexplored Disease Contexts
The vast majority of research on Mps1-IN-3 has been in the context of cancer, particularly glioblastoma. nih.govnih.govresearchgate.net However, given the fundamental role of Mps1 in cell division and other cellular processes, there is potential for its inhibitors to be effective in other diseases characterized by abnormal cell proliferation or function.
Future research should explore the therapeutic potential of Mps1-IN-3 in:
Other Cancers: While glioblastoma has been the primary focus, the efficacy of Mps1-IN-3 should be investigated in other solid tumors and hematological malignancies where Mps1 is overexpressed or where there is a dependency on the spindle assembly checkpoint. haematologica.org
Non-Oncological Diseases: The role of Mps1 in conditions like mucopolysaccharidosis (MPS), a group of inherited metabolic disorders, is an area of interest. nih.govnih.govmedlineplus.gov Although research is in early stages, exploring whether Mps1-IN-3 could have therapeutic benefits in such diseases is a valid future direction. Specifically, since some forms of MPS involve inflammation and cellular dysfunction, and Mps1 has roles in signaling pathways beyond mitosis, there could be unexpected therapeutic avenues. nih.govnih.gov
Development of Next-Generation Mps1 Inhibitors and Analogs with Enhanced Specificity or Novel Mechanisms
While Mps1-IN-3 is a potent and selective inhibitor, the development of next-generation compounds is a continuous effort in drug discovery. biochempartner.commedchemexpress.comsigmaaldrich.commedchemexpress.com Future work in this area should focus on:
Enhanced Specificity: Designing inhibitors with even greater selectivity for Mps1 over other kinases can help to minimize off-target effects and improve the therapeutic window.
Novel Mechanisms of Action: Exploring inhibitors that target Mps1 through different mechanisms, such as allosteric inhibition or by promoting its degradation (e.g., PROTACs), could overcome potential resistance mechanisms to ATP-competitive inhibitors like Mps1-IN-3.
Improved Pharmacokinetic Properties: Optimizing properties such as brain penetration is particularly crucial for treating brain tumors like glioblastoma. biorxiv.org
| Compound | Key Features | Reference |
| Mps1-IN-3 | Potent and selective Mps1 kinase inhibitor. medchemexpress.comsigmaaldrich.com | nih.govnih.gov |
| NTRC 0066-0 | Low nanomolar potency and a relatively long on-target residence time. biorxiv.org | biorxiv.org |
| NMS-P715 | An Mps1 inhibitor used in preclinical studies to enhance radiosensitivity. aacrjournals.org | aacrjournals.org |
| AZD3146 | An Mps1 inhibitor used to study the role of Mps1's catalytic activity during mitosis. biochempartner.com | biochempartner.com |
Methodological Advancements for More Comprehensive In Vivo Characterization of Mps1-IN-3 (hydrochloride) Activity
To better understand the in vivo effects of Mps1-IN-3 and to accelerate its clinical translation, more sophisticated preclinical models and imaging techniques are required.
Future research should incorporate:
Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity of human tumors compared to traditional cell line-derived xenografts. amegroups.cnnih.govd-nb.infooatext.com Utilizing PDX models will provide more clinically relevant data on the efficacy of Mps1-IN-3.
Intravital Microscopy: This advanced imaging technique allows for the real-time visualization of cellular and molecular processes within a living animal. researchgate.netnih.govmdpi.combiorxiv.org Applying intravital microscopy to study the effects of Mps1-IN-3 can provide unprecedented insights into its pharmacodynamics, its impact on the tumor microenvironment at a single-cell level, and its effects on tumor cell invasion and metastasis.
Humanized Mouse Models: To study the interaction of Mps1-IN-3 with the human immune system, mouse models engrafted with human immune cells are invaluable. These models will be crucial for optimizing combination therapies with immunomodulatory agents.
By addressing these unresolved questions and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of Mps1-IN-3 and other Mps1 inhibitors, ultimately leading to improved treatments for cancer and potentially other diseases.
Q & A
Q. What is the mechanism of action of Mps1-IN-3 (hydrochloride) as a selective MPS1 kinase inhibitor?
Mps1-IN-3 (hydrochloride) selectively inhibits the MPS1 kinase (Monopolar Spindle 1), a critical regulator of the spindle assembly checkpoint (SAC), with an IC50 of 50 nM. Its mechanism involves binding to the ATP-binding pocket of MPS1, disrupting SAC signaling and inducing premature mitotic exit. This leads to chromosomal missegregation, aneuploidy, and apoptosis in cancer cells . Methodologically, kinase selectivity is validated via competitive binding assays and kinase profiling panels to confirm specificity over other kinases (e.g., Aurora kinases, PLK1) .
Q. What experimental models are used to validate MPS1 inhibition by Mps1-IN-3?
In vitro validation typically employs high-MPS1-expressing cancer cell lines (e.g., glioblastoma, ovarian cancer) treated with Mps1-IN-3 at concentrations near its IC50. Key readouts include:
- Flow cytometry for cell cycle analysis (G2/M arrest and mitotic slippage).
- Immunofluorescence microscopy to assess spindle assembly defects and micronuclei formation.
- Western blotting to monitor phosphorylation status of MPS1 substrates (e.g., Mad2, BubR1) . In vivo studies use orthotopic glioblastoma mouse models, where tumor regression and survival are measured post-treatment with Mps1-IN-3 combined with chemotherapeutics like vincristine .
Q. How is the selectivity of Mps1-IN-3 confirmed in kinase inhibition studies?
Selectivity is assessed through:
- Kinase profiling panels (e.g., Eurofins KinaseProfiler™), which test inhibition across >300 kinases at 1 µM Mps1-IN-3.
- Rescue experiments using MPS1-overexpressing cell lines to confirm phenotype reversal.
- Off-target effect screening via RNAi-mediated knockdown of MPS1; phenotypic consistency between genetic and pharmacological inhibition confirms specificity .
Advanced Research Questions
Q. How does Mps1-IN-3 enhance chemosensitivity in glioblastoma when combined with vincristine?
Mps1-IN-3 synergizes with microtubule-targeting agents (e.g., vincristine) by overriding the SAC, forcing cells with unresolved chromosome attachments into lethal mitotic exit. This combination increases non-viable aneuploid cells by 40–60% in glioblastoma models. Key methodologies include:
Q. What strategies mitigate resistance to Mps1-IN-3 in preclinical studies?
Resistance mechanisms (e.g., upregulation of anti-apoptotic proteins) are addressed via:
Q. How do in vitro and in vivo efficacy results for Mps1-IN-3 compare?
In vitro, Mps1-IN-3 reduces viability by 70–80% in high-MPS1 cell lines at 100 nM. In vivo, efficacy is context-dependent:
- Orthotopic glioblastoma models show a 30–50% reduction in tumor volume with Mps1-IN-3 + vincristine.
- Pharmacokinetic analyses reveal a plasma half-life of 2–3 hours, necessitating optimized dosing schedules (e.g., twice daily). Discrepancies arise due to tumor microenvironment heterogeneity, requiring adaptive trial designs in translational studies .
Q. What methodologies quantify MPS1-IN-3-induced mitotic defects in single-cell analyses?
Advanced techniques include:
- Time-lapse microscopy with FUCCI (fluorescent ubiquitination-based cell cycle indicator) reporters to track cell cycle transitions.
- Single-cell RNA-seq to map heterogeneity in SAC response.
- CRISPR-Cas9 screens to identify synthetic lethal partners of MPS1 inhibition .
Data Contradictions and Resolution
- IC50 Variability : Reported IC50 values range from 50–100 nM across studies. This may stem from differences in assay conditions (e.g., ATP concentrations) or cell line genetic backgrounds. Standardization using recombinant MPS1 kinase assays is recommended .
- Toxicity in Normal Cells : While Mps1-IN-3 shows selectivity for cancer cells, some studies report neurotoxicity at high doses. Dose-limiting toxicity studies in non-human primates are critical for clinical translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
